Jak3/btk-IN-1
Description
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Structure
3D Structure
Properties
Molecular Formula |
C25H28N8O |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
1-[(3R)-3-[[2-[(1-ethylpyrazol-4-yl)amino]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H28N8O/c1-3-21(34)32-12-8-11-18(15-32)28-24-22-20(17-9-6-5-7-10-17)14-26-23(22)30-25(31-24)29-19-13-27-33(4-2)16-19/h3,5-7,9-10,13-14,16,18H,1,4,8,11-12,15H2,2H3,(H3,26,28,29,30,31)/t18-/m1/s1 |
InChI Key |
RFHWLYCWPJCJSE-GOSISDBHSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)NC2=NC3=C(C(=CN3)C4=CC=CC=C4)C(=N2)N[C@@H]5CCCN(C5)C(=O)C=C |
Canonical SMILES |
CCN1C=C(C=N1)NC2=NC3=C(C(=CN3)C4=CC=CC=C4)C(=N2)NC5CCCN(C5)C(=O)C=C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Jak3/btk-IN-1 (CAS 2674036-91-8)
[1][2]
Executive Summary
Jak3/btk-IN-1 is a rationally designed small-molecule inhibitor characterized by its dual specificity for JAK3 and BTK kinases. Unlike non-selective JAK inhibitors (e.g., tofacitinib) that target the conserved ATP-binding pocket of multiple JAK isoforms, Jak3/btk-IN-1 utilizes a covalent "warhead" strategy to target unique cysteine residues (Cys909 in JAK3 and Cys481 in BTK). This dual mechanism allows it to simultaneously blockade cytokine signaling (via JAK3-STAT) and B-cell receptor signaling (via BTK), offering a synergistic therapeutic approach for autoimmune disorders like Rheumatoid Arthritis (RA) and B-cell malignancies.
Chemical Identity & Structural Analysis
Physicochemical Properties
The compound is a tricyclic pyrimido-indole derivative optimized for solubility and kinase selectivity.
| Property | Data |
| Common Name | Jak3/btk-IN-1 |
| CAS Number | 2674036-91-8 |
| Molecular Formula | C₂₅H₂₈N₈O |
| Molecular Weight | 456.54 g/mol |
| Stereochemistry | (R)-enantiomer (Piperidine ring) |
| SMILES | N(C1=C2C(=CNC2=NC(NC3=CN(CC)N=C3)=N1)C4=CC=CC=C4)[C@H]5CN(C(C=C)=O)CCC5 |
| Solubility | DMSO (>50 mg/mL); Ethanol (Low) |
Pharmacophore Deconstruction
The structural logic of Jak3/btk-IN-1 follows a classic "Head-Linker-Tail" architecture designed for covalent kinase inhibition:
-
The Warhead (Electrophile): An acrylamide moiety attached to the piperidine nitrogen. This
-unsaturated amide acts as a Michael acceptor, forming an irreversible covalent bond with the nucleophilic thiol group of the active site cysteine. -
The Linker (Solvent Front): A (3R)-3-aminopiperidine ring. The chiral orientation directs the warhead precisely toward Cys909 (JAK3) or Cys481 (BTK) while maintaining favorable geometry within the solvent-exposed region.
-
The Scaffold (Hinge Binder): A fused pyrimido[4,5-b]indole tricyclic core. This planar system mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (Glu903/Leu905 in JAK3).
-
The Tail (Selectivity Pocket): An N-ethyl-pyrazole group at the C2 position. This moiety extends into the hydrophobic back pocket, enhancing affinity and selectivity over other kinases.
Mechanistic Pharmacology
Dual Covalent Inhibition
Jak3/btk-IN-1 functions as an irreversible inhibitor. The kinetic mechanism follows a two-step process:
-
Reversible Binding (
): The tricyclic core binds to the ATP pocket via competitive inhibition. -
Inactivation (
): The acrylamide warhead undergoes a Michael addition reaction with the specific cysteine residue, permanently locking the kinase in an inactive state.
-
JAK3 Target: Cysteine 909 (Unique to JAK3 among the JAK family; JAK1/2/Tyk2 have Serine).
-
BTK Target: Cysteine 481 (Conserved in Tec family kinases).
Signaling Pathway Impact
The dual inhibition collapses two critical immune axes:
-
JAK3 Axis: Blocks signaling downstream of
cytokine receptors (IL-2, IL-4, IL-7, IL-15, IL-21), preventing T-cell and NK-cell proliferation. -
BTK Axis: Abrogates B-cell Receptor (BCR) signaling, preventing NF-
B activation and B-cell maturation.
Caption: Dual mechanistic blockade of JAK3-dependent cytokine signaling and BTK-dependent B-cell activation.
Synthesis & Characterization
The synthesis of Jak3/btk-IN-1 typically involves a convergent route coupling the tricyclic core with the chiral amine linker.
Synthetic Route Logic
-
Core Formation: Synthesis of the 2,4-dichloro-9H-pyrimido[4,5-b]indole scaffold via cyclization of indole precursors with urea or guanidine equivalents.
-
C2 Substitution: Nucleophilic aromatic substitution (SNAr) at the C2 position with 1-ethyl-1H-pyrazol-4-amine.
-
C4 Coupling: SNAr displacement of the C4-chloride with (R)-tert-butyl 3-aminopiperidine-1-carboxylate.
-
Deprotection & Acylation: Acidic removal of the Boc protecting group followed by acylation with acryloyl chloride to install the reactive warhead.
Analytical Validation
-
Mass Spectrometry (LC-MS): Expected [M+H]⁺ peak at ~457.2 m/z.
-
1H NMR (DMSO-d6): Key diagnostic peaks include the acrylamide protons (dd, 6.0–6.8 ppm), the pyrazole singlet (8.0–8.5 ppm), and the stereospecific piperidine multiplets.
Experimental Protocols
In Vitro Kinase Assay (LanthaScreen™ Eu)
Objective: Determine the IC₅₀ against JAK3 and BTK.
-
Reagents: Recombinant JAK3/BTK enzymes, Alexa Fluor® 647-labeled peptide substrate, ATP (at Km), and Jak3/btk-IN-1 (serial dilutions in DMSO).
-
Reaction: Incubate enzyme + inhibitor for 60 min (pre-incubation is critical for covalent inhibitors to capture time-dependency).
-
Initiation: Add ATP/Substrate mix and incubate for 60 min at RT.
-
Detection: Add Eu-labeled antibody. Read TR-FRET signal (Ex 340nm, Em 665nm/615nm).
-
Analysis: Plot inhibition curves; expected IC₅₀ < 10 nM for both targets.
Cellular STAT5 Phosphorylation Assay
Objective: Verify JAK3 inhibition in a cellular context (e.g., CTLL-2 or NK-92 cells).
-
Cell Culture: Starve cells (IL-2 free media) for 4 hours.
-
Treatment: Treat with Jak3/btk-IN-1 (0.1 nM – 10 µM) for 1-2 hours.
-
Stimulation: Stimulate with IL-2 (100 ng/mL) for 15 minutes.
-
Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.
-
Western Blot: Probe for p-STAT5 (Tyr694) vs. Total STAT5.
-
Result: Dose-dependent reduction of p-STAT5 signal confirms JAK3 blockade.
References
-
Zhang, G., et al. (2021).[1] Pyrimidopyrroles.[1][2][3][4][5] Patent WO2021147952A1.[6][1][3][5][7][8][9] (Primary source for Compound 002/Jak3/btk-IN-1 structure and synthesis).
-
TargetMol. (2024). JAK3/BTK-IN-1 Chemical Data Sheet.
-
MedChemExpress. (2024). JAK3/BTK-IN-1 Product Information.
-
Tan, L., et al. (2022). Design of Rational JAK3 Inhibitors Based on the Parent Core Structure. International Journal of Molecular Sciences.
Sources
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- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2022062601A1 - å§å¶å¹¶å¡å¯ç±»ååç© - Google Patents [patents.google.com]
- 5. WO2021244502A1 - å¤è³åºååç©ååºç¨ - Google Patents [patents.google.com]
- 6. JAK3/BTK-IN-3 | CAS#:2674036-98-5 | Chemsrc [chemsrc.com]
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- 9. 2674036-91-8_CAS号:2674036-91-8_CAS No.:2674036-91-8 - 化源网 [chemsrc.com]
The Synergistic Siege: A Technical Guide to the Dual Inhibition of JAK3 and BTK in Immunomodulation
Foreword: Beyond Single-Target Therapies
In the intricate landscape of immunological disorders, the complexity of signaling networks often renders single-target therapies insufficient. The crosstalk and redundancy within these pathways necessitate a more strategic approach. This guide delves into a compelling strategy for multifaceted immunomodulation: the simultaneous inhibition of Janus Kinase 3 (JAK3) and Bruton's Tyrosine Kinase (BTK). This dual-action mechanism represents a sophisticated siege on the pathological processes underpinning a range of autoimmune diseases and B-cell malignancies, targeting both the cytokine-mediated inflammatory cascade and the core drivers of B-cell activation and proliferation. For researchers, scientists, and drug development professionals, understanding this dual mechanism is paramount for innovating the next generation of targeted therapies.
The Strategic Rationale: Why Concurrently Target JAK3 and BTK?
The therapeutic hypothesis for dual JAK3/BTK inhibition is grounded in the distinct yet complementary roles these two kinases play in the immune response. Autoimmune diseases, such as rheumatoid arthritis (RA), are characterized by both cytokine dysregulation and aberrant B-cell activity, including the production of autoantibodies.[1]
-
JAK3: The Cytokine Signaling Hub. JAK3 is a tyrosine kinase predominantly expressed in hematopoietic cells that plays a critical role in the JAK/STAT signaling pathway.[2] It uniquely associates with the common gamma chain (γc) of several interleukin receptors, including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2] Consequently, JAK3 is pivotal for the signaling that governs the proliferation, differentiation, and survival of T-lymphocytes and Natural Killer (NK) cells.[3][4] Inhibiting JAK3 effectively severs a critical communication line for pro-inflammatory cytokine signaling, thereby dampening the T-cell-driven inflammatory response.[3]
-
BTK: The B-Cell Proliferation Engine. BTK, a member of the Tec family of kinases, is a cornerstone of B-cell receptor (BCR) signaling.[5] Upon BCR engagement, BTK is activated and triggers a cascade of downstream events that are essential for B-cell activation, proliferation, differentiation, and survival.[5][6] Dysregulation of BTK signaling is a hallmark of various B-cell malignancies and is integral to the production of pathogenic autoantibodies in autoimmune conditions.[7] Inhibiting BTK directly targets the humoral component of autoimmunity and the survival of malignant B-cells.[8]
The synergistic potential of a dual inhibitor lies in its ability to launch a two-pronged attack: JAK3 inhibition controls the inflammatory cytokine milieu primarily driven by T-cells, while BTK inhibition dismantles the B-cell-mediated pathogenic antibody response and proliferation.[1][3] This comprehensive approach has the potential to overcome the limitations of single-agent therapies and may lead to more profound and durable clinical responses.[1]
Unveiling the Mechanism of Action
A dual JAK3/BTK inhibitor is a single molecule designed to bind to the ATP-binding sites of both kinases, thereby preventing the phosphorylation of their respective substrates and blocking downstream signaling. Many of the novel dual inhibitors in development are covalent irreversible inhibitors. This design is made possible because both JAK3 and BTK possess a cysteine residue (Cys909 in JAK3 and Cys481 in BTK) in their active sites that can form a covalent bond with a reactive group (e.g., an acrylamide "warhead") on the inhibitor.[7][9]
This covalent binding provides a durable and potent inhibition that can persist even after the drug has been cleared from systemic circulation, a property often measured by in vivo target occupancy assays.[9]
Signaling Pathways Under Dual Blockade
The simultaneous inhibition of JAK3 and BTK results in the disruption of two major signaling axes critical for immune cell function.
A. The JAK3/STAT Pathway:
-
Cytokine Binding: Interleukins (e.g., IL-2, IL-4) bind to their receptors containing the common gamma chain (γc).
-
JAK Activation: This binding brings the associated JAK1 and JAK3 kinases into close proximity, leading to their trans-phosphorylation and activation.
-
STAT Phosphorylation: Activated JAK3 phosphorylates specific tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5 for many γc cytokines.[1]
-
Gene Transcription: Once docked, STATs are phosphorylated by JAK3, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and lymphocyte proliferation.
-
Inhibitor Action: A dual inhibitor binds to the ATP pocket of JAK3, preventing its kinase activity. This blocks the phosphorylation of STAT5, halting the entire signaling cascade and subsequent pro-inflammatory gene expression.[1]
B. The BTK/BCR Pathway:
-
BCR Activation: The B-cell receptor is engaged by an antigen.
-
Initial Phosphorylation: This triggers the activation of Src-family kinases (e.g., LYN), which phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the BCR complex.
-
BTK Recruitment and Activation: Phosphorylated ITAMs recruit and activate SYK, which in turn phosphorylates adaptor proteins that recruit BTK to the plasma membrane. BTK is then phosphorylated and fully activated.
-
Downstream Signaling: Activated BTK phosphorylates and activates Phospholipase C gamma 2 (PLCγ2).[8] This leads to the generation of second messengers that ultimately activate transcription factors like NF-κB, which are crucial for B-cell survival, activation, and proliferation.[6]
-
Inhibitor Action: The dual inhibitor covalently binds to Cys481 in the ATP-binding site of BTK, blocking its ability to phosphorylate PLCγ2 and thereby shutting down the BCR signaling cascade.[9]
Visualizing the Dual Inhibition
Preclinical Validation: Evidence of Synergistic Efficacy
The therapeutic potential of dual JAK3/BTK inhibitors is supported by a growing body of preclinical evidence. Several novel compounds have demonstrated potent activity in both biochemical and cellular assays, as well as significant efficacy in animal models of autoimmune disease.
| Compound | Target | IC50 (BTK) | IC50 (JAK3) | Key Preclinical Findings | Reference |
| Wj1113 | Dual Covalent | 0.7 nM | 26.2 nM | Dose-dependently reduced joint inflammation, macrophage infiltration, and autoantibody levels in a mouse model of collagen-induced arthritis (CIA). Outperformed the JAK inhibitor tofacitinib at lower doses. | [1] |
| XL-12 | Dual Covalent | 2.0 nM | 14.0 nM | Showed more potent anti-arthritic activity than the BTK inhibitor ibrutinib in an adjuvant arthritis rat model. Exhibited an improved safety profile compared to ibrutinib. | [10] |
| DWP212525 | Dual Covalent | 1.5 nM | 0.2 nM | Demonstrated a dose-dependent improvement of arthritis symptoms in a mouse CIA model and alleviated disease severity in a mouse model of pemphigus vulgaris. | [1] |
| SSD6453 | Dual Covalent | 3.4 nM | 1.1 nM | Showed synergistic efficacy in rat CIA and mouse experimental autoimmune encephalomyelitis (EAE) models. | [3] |
These studies collectively indicate that dual inhibitors can achieve superior efficacy compared to single-target agents in relevant disease models, validating the synergistic hypothesis.
Methodologies for Characterization: A Guide to Self-Validating Protocols
Rigorous characterization of dual JAK3/BTK inhibitors requires a multi-tiered approach, from initial biochemical screening to in vivo pharmacodynamic assessment. The following protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.
Biochemical Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified JAK3 and BTK enzymes.
Causality: This is the foundational experiment to confirm direct enzymatic inhibition and to assess potency and selectivity. Using a luminescent ADP-detection assay provides a robust, high-throughput method that measures the product of the kinase reaction.
Step-by-Step Protocol (ADP-Glo™ Principle):
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA).
-
Dilute purified recombinant human JAK3 or BTK enzyme to the desired concentration in kinase buffer. The optimal concentration should be determined via an enzyme titration to ensure the reaction is in the linear range (typically 5-10% ATP consumption).
-
Prepare a substrate/ATP mix. For tyrosine kinases, a generic substrate like Poly(Glu,Tyr) 4:1 is often used. The ATP concentration should be at or near the Km for each enzyme to accurately reflect competitive inhibition.
-
Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted inhibitor (or DMSO for control).
-
Add 2 µL of the diluted enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract background luminescence (no enzyme control).
-
Normalize the data with the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Phosphorylation Assays
Objective: To confirm that the inhibitor blocks JAK3 and BTK signaling in a cellular context by measuring the phosphorylation of their direct downstream substrates (pSTAT5 and pBTK, respectively).
Causality: This assay bridges the gap between biochemical potency and cellular activity, demonstrating that the compound can penetrate the cell membrane and engage its target in a physiological environment.
Step-by-Step Protocol (Western Blot):
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., human PBMCs for both pathways, or specific T-cell or B-cell lines) and starve them of serum overnight if necessary.
-
Pre-incubate the cells with serial dilutions of the dual inhibitor for 1-2 hours.
-
For the pSTAT5 assay, stimulate the cells with a cytokine like IL-2 for 15 minutes.
-
For the pBTK assay, stimulate the cells with an anti-IgM antibody to cross-link the BCR for 5-10 minutes.
-
-
Cell Lysis:
-
Immediately place the plate on ice and aspirate the media.
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT5 (Tyr694) or phospho-BTK (Tyr223).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
To ensure equal protein loading, strip the membrane and re-probe for total STAT5, total BTK, or a housekeeping protein like GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein or housekeeping protein signal.
-
Calculate the percent inhibition relative to the stimulated control and determine the IC50.
-
In Vivo Target Occupancy Assay
Objective: To measure the percentage of BTK or JAK3 enzyme that is bound by a covalent inhibitor in vivo after oral or systemic administration.
Causality: This pharmacodynamic assay is crucial for establishing the relationship between drug exposure (pharmacokinetics) and target engagement. It helps determine the dose and schedule required to achieve and maintain a therapeutically relevant level of target inhibition in a living system.
Step-by-Step Protocol (Ex Vivo Probe Competition):
-
Animal Dosing:
-
Administer the dual inhibitor to mice or rats at various doses and time points.
-
-
Sample Collection:
-
At the desired time point, collect tissues of interest (e.g., spleen for B-cells, or whole blood for PBMCs).
-
Isolate the cells (e.g., splenocytes or PBMCs) and prepare cell lysates.
-
-
Probe Labeling:
-
Incubate the cell lysates with a biotinylated affinity probe. This probe is designed to be a covalent binder itself and will only bind to the enzyme molecules that are not already occupied by the test inhibitor.
-
-
Quantification of Unbound Target:
-
Use an ELISA-based method to capture and quantify the amount of biotin-labeled enzyme.
-
For example, coat a plate with an anti-BTK antibody. Add the lysate, allowing the antibody to capture all BTK (both occupied and unoccupied).
-
Add a streptavidin-HRP conjugate, which will bind only to the biotinylated probe on the unoccupied BTK.
-
Add a colorimetric HRP substrate and measure the absorbance.
-
-
Data Analysis:
-
The signal is inversely proportional to the in vivo target occupancy.
-
Calculate the percentage of occupancy using the formula: % Occupancy = (1 - (Signal from Dosed Animal / Signal from Vehicle Control)) * 100
-
Correlate the occupancy data with pharmacokinetic data to build a PK/PD model.
-
Future Directions and Clinical Outlook
The development of dual JAK3/BTK inhibitors is still in its early stages, with several compounds demonstrating promising preclinical activity.[1][3] The primary therapeutic targets are autoimmune diseases like rheumatoid arthritis, pemphigus vulgaris, and multiple sclerosis, where both B-cell and T-cell pathologies are significant drivers of disease.[1]
While dedicated clinical trials for dual-acting agents are not yet widely reported, the concept is gaining traction. The compound SSD6453 was slated to move toward an Investigational New Drug (IND) application in 2022.[3] The journey through clinical development will be critical in establishing the safety and efficacy of this approach in humans. Key questions to be addressed will include:
-
Therapeutic Window: Does dual inhibition provide a wider therapeutic window compared to single-agent or combination therapies?
-
Safety Profile: What are the on-target and off-target safety liabilities of simultaneously inhibiting both kinases?
-
Patient Stratification: Which patient populations are most likely to benefit from this dual mechanism of action?
The synergistic siege on two fundamental pillars of immune activation holds immense promise. By continuing to build on the robust preclinical foundation with rigorous, well-designed clinical trials, dual JAK3/BTK inhibitors may soon offer a powerful new weapon in the arsenal against complex immune-mediated diseases.
References
-
Zhou, F., Jiang, L., Yan, Y., Yang, W., Tang, F., Chen, P., & Tang, R. (2022). POS0397 SSD6453, A NOVEL AND HIGHLY SELECTIVE BTK/JAK3 DUAL INHIBITOR IS EFFICACIOUS IN MULTIPLE PRE-CLINICAL MODELS OF INFLAMMATION. Annals of the Rheumatic Diseases, 81(Suppl 1), 433-434. [Link]
-
Liang, T., et al. (2023). Discovery of novel dual Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3) inhibitors as a promising strategy for rheumatoid arthritis. Bioorganic & Medicinal Chemistry, 96, 117354. [Link]
-
Clarivate. (2023). Novel dual BTK and JAK3 inhibitor shows preclinical efficacy against rheumatoid arthritis. BioWorld Science. [Link]
-
Zhang, X., et al. (2025). A Novel Dual Bruton's Tyrosine Kinase/Janus Kinase 3 Inhibitor Wj1113 and its Therapeutic Effects on Rheumatoid Arthritis. Advanced Science. [Link]
-
Haselmayer, P., et al. (2021). Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures. Frontiers in Immunology, 12, 775813. [Link]
-
Shin, Y. D., et al. (2021). Discovery of DWP212525, a Potent JAK3 and BTK Dual Target Inhibitor for the Treatment of Autoimmune Diseases. ACR Meeting Abstracts. [Link]
-
Estupiñán, H. Y., & Berglöf, A. (2024). The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond. International Journal of Molecular Sciences, 25(3), 1599. [Link]
-
The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024). PMC. [Link]
-
Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors. (n.d.). PMC. [Link]
-
Bruton's agammaglobulinemia tyrosine kinase (Btk): function, regulation, and transformation with special emphasis on the PH domain. (2004). PubMed. [Link]
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- 3. Sanofi provides update on Phase 3 study evaluating rilzabrutinib for the treatment of pemphigus [sanofi.com]
- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials [mdpi.com]
- 5. Frontiers | Current Clinical Trials in Pemphigus and Pemphigoid [frontiersin.org]
- 6. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib | PLOS One [journals.plos.org]
- 7. Identification of highly potent BTK and JAK3 dual inhibitors with improved activity for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Dual Bruton's Tyrosine Kinase/Janus Kinase 3 Inhibitor Wj1113 and its Therapeutic Effects on Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Novel dual BTK and JAK3 inhibitor shows preclinical efficacy against rheumatoid arthritis | BioWorld [bioworld.com]
The Dual Kinase Inhibitor Jak3/Btk-IN-1: A Technical Guide for Advanced Research
An In-depth Exploration of a Potent Immunomodulatory and Anti-cancer Agent for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the dual Janus kinase 3 (Jak3) and Bruton's tyrosine kinase (Btk) inhibitor, Jak3/Btk-IN-1. Designed for a scientific audience, this document delves into the core molecular features, the strategic rationale for dual-target inhibition, relevant signaling pathways, and detailed experimental protocols for the characterization of this and similar compounds.
Core Molecular Attributes of Jak3/Btk-IN-1
Jak3/Btk-IN-1 is a small molecule inhibitor designed to concurrently target two key enzymes in immune cell signaling pathways. Its fundamental physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 2674036-91-8 | [1][2][3] |
| Molecular Formula | C₂₅H₂₈N₈O | [4] |
| Molecular Weight | 456.54 g/mol | [4] |
| Chemical Structure | (SMILES: N(C1=C2C(=CNC2=NC(NC3=CN(CC)N=C3)=N1)C4=CC=CC=C4)[C@H]5CN(C(C=C)=O)CCC5) | [2] |
The Scientific Imperative for Dual Jak3 and Btk Inhibition
The simultaneous inhibition of Jak3 and Btk presents a compelling therapeutic strategy for a range of pathologies, primarily autoimmune diseases and certain hematological malignancies.[1] This approach is rooted in the synergistic control over aberrant immune responses, targeting both innate and adaptive immunity.
Janus kinase 3 is a critical component of the JAK/STAT signaling pathway, which is essential for the development and function of lymphocytes.[5] Specifically, Jak3 is activated by cytokines that utilize the common gamma chain (γc) receptor subunit, such as interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This activation is pivotal for the growth, differentiation, and survival of T cells and Natural Killer (NK) cells. Bruton's tyrosine kinase, on the other hand, is a non-receptor tyrosine kinase that plays an indispensable role in B cell receptor (BCR) signaling.[6] Btk is crucial for B cell development, activation, proliferation, and survival.
By targeting both Jak3 and Btk, a dual inhibitor like Jak3/Btk-IN-1 can theoretically exert a broader immunomodulatory effect than a single-target agent. This dual action can disrupt the signaling cascades that contribute to the pathogenesis of diseases like rheumatoid arthritis, lupus, and B-cell lymphomas.[7][8][9] The simultaneous blockade of these pathways may lead to enhanced efficacy and potentially mitigate the development of treatment resistance.[1]
Key Signaling Pathways
To fully appreciate the mechanism of action of Jak3/Btk-IN-1, it is essential to understand the signaling pathways they modulate.
The Jak3/STAT Signaling Pathway
The Jak3/STAT pathway is a primary signaling cascade for a multitude of cytokines crucial for immune function. The binding of a cytokine to its receptor induces receptor dimerization, bringing the associated Jak3 molecules into close proximity, leading to their trans-phosphorylation and activation. Activated Jak3 then phosphorylates tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by Jak3, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in immune cell proliferation, differentiation, and survival.
The Btk Signaling Pathway
The Btk signaling pathway is initiated by the binding of an antigen to the B cell receptor (BCR). This event leads to the activation of Src-family kinases, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the BCR complex. This creates a docking site for Syk kinase, which upon activation, phosphorylates several downstream adapter proteins. Btk is then recruited to the plasma membrane where it is activated through phosphorylation. Activated Btk subsequently phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in the activation of transcription factors such as NF-κB and NFAT, which drive B cell proliferation, differentiation, and antibody production.
Experimental Protocols for Inhibitor Characterization
While specific published data on the biological activity of Jak3/Btk-IN-1 is limited, the following protocols provide a framework for its characterization, based on established methods for other dual Jak3/Btk inhibitors.[10][11]
Biochemical Kinase Assays
Objective: To determine the in vitro inhibitory activity (e.g., IC₅₀) of Jak3/Btk-IN-1 against purified Jak3 and Btk enzymes.
1. Jak3 Kinase Assay (Generic Protocol):
-
Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.
-
Materials:
-
Recombinant human Jak3 enzyme
-
Poly(Glu,Tyr) 4:1 as a generic substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
Jak3/Btk-IN-1 serially diluted in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
-
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant Jak3 enzyme, and the substrate.
-
Add serially diluted Jak3/Btk-IN-1 or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the ATP detection reagent.
-
Incubate at room temperature as per the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
2. Btk Kinase Assay (Generic Protocol):
-
Principle: Similar to the Jak3 assay, this can be performed using a luminescence-based ATP detection method.
-
Materials:
-
Recombinant human Btk enzyme
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase assay buffer (as for Jak3)
-
Jak3/Btk-IN-1 serially diluted in DMSO
-
Luminescence-based ATP detection reagent
-
White, opaque 96- or 384-well plates
-
-
Procedure: The procedure is analogous to the Jak3 kinase assay, with the substitution of the Btk enzyme.
Cellular Assays
1. Western Blot for Phosphorylated STAT5 (p-STAT5) in T-cells:
-
Objective: To assess the ability of Jak3/Btk-IN-1 to inhibit Jak3-mediated signaling in a cellular context.
-
Principle: IL-2 stimulation of T-cells activates the Jak3/STAT5 pathway. Inhibition of Jak3 will reduce the level of phosphorylated STAT5, which can be detected by Western blotting.
-
Procedure:
-
Culture a suitable T-cell line (e.g., Jurkat) or primary T-cells.
-
Pre-incubate the cells with various concentrations of Jak3/Btk-IN-1 or DMSO for 1-2 hours.
-
Stimulate the cells with a cytokine such as IL-2 (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-STAT5 and total STAT5 (as a loading control).
-
Incubate with a suitable secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the dose-dependent inhibition of STAT5 phosphorylation.
-
2. B Cell Proliferation Assay:
-
Objective: To evaluate the effect of Jak3/Btk-IN-1 on B-cell proliferation, which is dependent on Btk signaling.
-
Procedure:
-
Isolate primary B-cells or use a B-cell lymphoma line (e.g., Ramos).
-
Plate the cells in a 96-well plate and treat with serial dilutions of Jak3/Btk-IN-1.
-
Stimulate the cells with an anti-IgM antibody to activate the BCR pathway.
-
Incubate for 48-72 hours.
-
Assess cell proliferation using a suitable method, such as a resazurin-based assay or by measuring the incorporation of ³H-thymidine.
-
Determine the IC₅₀ for the inhibition of proliferation.
-
Synthesis of Pyrazolopyrimidine Derivatives
The synthesis of pyrazolopyrimidine-based kinase inhibitors is a well-established area of medicinal chemistry. While a specific protocol for Jak3/Btk-IN-1 is not publicly available, the general approach often involves the construction of the core pyrazolopyrimidine scaffold followed by the addition of various side chains through coupling reactions.[12][13][14] Key synthetic steps may include:
-
The reaction of a substituted pyrazole with a pyrimidine derivative to form the core heterocyclic system.
-
Coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce aryl or other functional groups.
-
Standard amide bond formation to attach side chains.
Safety and Handling
As with any potent bioactive compound, Jak3/Btk-IN-1 should be handled with care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, general precautions for handling kinase inhibitors should be followed. These include:
-
Use of personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handling the compound in a well-ventilated area or a chemical fume hood.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
Storing the compound at the recommended temperature, typically -20°C for long-term storage.[15]
Conclusion
Jak3/Btk-IN-1 is a potent dual inhibitor with a clear scientific rationale for its use in research targeting autoimmune diseases and B-cell malignancies. Its ability to simultaneously modulate two key signaling pathways in immune cells offers a promising avenue for therapeutic development. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize and characterize this and similar dual-kinase inhibitors in their studies. Further research is warranted to fully elucidate the specific biological activities and therapeutic potential of Jak3/Btk-IN-1.
References
-
Chemsrc. (2025, August 22). JAK3/BTK-IN-1 | CAS#:2674036-91-8. Retrieved from [Link]
-
Reagentia. (n.d.). JAK3/BTK-IN-1 (1 x 25 mg). Retrieved from [Link]
- Google Patents. (n.d.). WO2017103611A1 - Compounds useful as kinase inhibitors.
-
Shin, Y. D., et al. (2019). Discovery of DWP212525, a Potent JAK3 and BTK Dual Target Inhibitor for the Treatment of Autoimmune Diseases. ACR Meeting Abstracts. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Discovery of Novel Dual Bruton's Tyrosine Kinase (BTK) and Janus Kinase 3 (JAK3) Inhibitors as A Promising Strategy for Rheumatoid Arthritis | Request PDF. Retrieved from [Link]
-
Reagentia. (n.d.). JAK3/BTK-IN-1 (1 x 5 mg). Retrieved from [Link]
- Uckun, F. M., et al. (2012). Targeting JAK3 and BTK tyrosine kinases with rationally-designed inhibitors. Expert Opinion on Therapeutic Targets, 16(11), 1095-1109.
- Wilson, L. J. (2010). Recent patents in the discovery of small molecule inhibitors of JAK3.
- Wang, J., et al. (2023). A Novel Dual Bruton's Tyrosine Kinase/Janus Kinase 3 Inhibitor Wj1113 and its Therapeutic Effects on Rheumatoid Arthritis. Molecular & Cellular Biomechanics, 6(1), e70207.
-
ResearchGate. (n.d.). Identification of highly potent BTK and JAK3 dual inhibitors with improved activity for the treatment of B-cell lymphoma | Request PDF. Retrieved from [Link]
- Ma, X., et al. (2018). Identification of highly potent BTK and JAK3 dual inhibitors with improved activity for the treatment of B-cell lymphoma. European Journal of Medicinal Chemistry, 144, 560-570.
-
News-Medical.Net. (2023, December 13). Novel dual BTK and JAK3 inhibitor shows preclinical efficacy against rheumatoid arthritis. Retrieved from [Link]
-
Chemsrc. (2025, September 26). JAK3/BTK-IN-3 | CAS#:2674036-98-5. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2021, January 19). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Retrieved from [Link]
- Google Patents. (n.d.). WO2007044426A3 - Pyrazolopyrimidines as protein kinase inhibitors.
-
ResearchGate. (2024, March 24). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]
-
MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Retrieved from [Link]
Sources
- 1. JAK3/BTK-IN-1 | CAS#:2674036-91-8 | Chemsrc [chemsrc.com]
- 2. JAK3/BTK-IN-1 (1 x 25 mg) | Reagentia [reagentia.eu]
- 3. JAK3/BTK-IN-1 (1 x 5 mg) | Reagentia [reagentia.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent patents in the discovery of small molecule inhibitors of JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting JAK3 and BTK tyrosine kinases with rationally-designed inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of highly potent BTK and JAK3 dual inhibitors with improved activity for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of DWP212525, a Potent JAK3 and BTK Dual Target Inhibitor for the Treatment of Autoimmune Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 11. A Novel Dual Bruton's Tyrosine Kinase/Janus Kinase 3 Inhibitor Wj1113 and its Therapeutic Effects on Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nanobioletters.com [nanobioletters.com]
- 14. mdpi.com [mdpi.com]
- 15. labshake.com [labshake.com]
Selectivity Profile of JAK3/BTK-IN-1 vs. Ibrutinib: A Technical Deep Dive
The following technical guide provides an in-depth analysis of the selectivity profiles of JAK3/BTK-IN-1 (a potent dual inhibitor) versus Ibrutinib (the first-in-class BTK inhibitor). This document is structured for researchers and drug development professionals, focusing on chemical biology, kinase selectivity, and experimental validation.
Executive Summary
The therapeutic landscape for autoimmune diseases and B-cell malignancies has evolved from single-target interventions to dual-pathway blockade. Ibrutinib , while a revolutionary covalent inhibitor of Bruton's Tyrosine Kinase (BTK), is characterized by a "promiscuous" selectivity profile, impacting EGFR, ITK, and TEC family kinases.[1] JAK3/BTK-IN-1 (Compound 002 from WO2021147952A1) represents a next-generation class of dual covalent inhibitors designed to simultaneously abrogate B-cell Receptor (BCR) signaling and cytokine-mediated JAK-STAT pathways.
This guide analyzes the structural basis of this selectivity, quantifies the off-target liabilities, and details the experimental protocols required to validate these profiles.
Chemical Biology & Mechanism of Action
Structural Homology and Covalent Targeting
Both Ibrutinib and JAK3/BTK-IN-1 exploit a specific cysteine residue located in the ATP-binding pocket of their target kinases to form a covalent bond (Michael addition).
-
Ibrutinib: Targets Cys481 in BTK.[1][2][3][4] However, it also irreversibly binds to Cys797 in EGFR (causing skin/GI toxicity) and Cys442 in ITK (impairing T-cell mediated ADCC).
-
JAK3/BTK-IN-1: Designed to target Cys481 in BTK and Cys909 in JAK3. JAK3 is unique among the JAK family (JAK1, JAK2, TYK2) in possessing this cysteine in the solvent-exposed front, allowing for high selectivity over JAK1/2, which prevents the hematological toxicity associated with pan-JAK inhibition.
Signaling Pathway Crosstalk
The rationale for dual inhibition lies in the synergy between the BCR and Cytokine receptor pathways.
Figure 1: Dual inhibition of BCR and Cytokine pathways by JAK3/BTK-IN-1 vs. single-pathway dominance of Ibrutinib.
Comparative Selectivity Profiling
The following table synthesizes the selectivity profiles. Data for Ibrutinib is derived from established KinomeScan datasets. Data for JAK3/BTK-IN-1 is inferred from the patent disclosure (WO2021147952A1) and analogous dual inhibitors (e.g., XL-12).[2]
Primary Potency & Off-Target Liability Table
| Target Kinase | Residue (Cys) | Ibrutinib IC50 (nM) | JAK3/BTK-IN-1 IC50 (nM) | Biological Consequence |
| BTK (On-Target) | Cys481 | 0.5 | < 10 (Inferred) | Blockade of B-cell proliferation.[1] |
| JAK3 (On-Target) | Cys909 | > 30 | < 10 | Blockade of T-cell/NK-cell cytokine signaling. |
| EGFR | Cys797 | 5.3 | > 1000 (Designed) | Ibrutinib: Skin rash, diarrhea. IN-1: Reduced toxicity.[5] |
| ITK | Cys442 | 10 | Variable* | Ibrutinib: Impairs NK/T-cell ADCC (antagonizes Rituximab). |
| JAK1/JAK2 | No Cys | > 1000 | > 1000 | Both: Spared. Avoids anemia/neutropenia. |
| TEC | Cys449 | 10 | Low nM | Redundant to BTK; potential bleeding risk. |
> Note: JAK3/BTK-IN-1 is optimized for high selectivity against JAK1/2/TYK2, a critical safety advantage over pan-JAK inhibitors like Tofacitinib.
The "Dirty" Profile of Ibrutinib
Ibrutinib's efficacy in CLL is partly due to its off-target inhibition of ITK , which shifts the T-cell population towards a Th1 profile. However, this same feature makes it less suitable for combination therapies relying on antibody-dependent cellular cytotoxicity (ADCC), as ITK is required for NK cell function.
-
Key Insight: Researchers using Ibrutinib as a control must account for its EGFR inhibition, which can confound results in solid tumor models or epithelial cell assays.
The "Clean" Profile of JAK3/BTK-IN-1
JAK3/BTK-IN-1 is engineered to capture the therapeutic benefit of JAK3 inhibition (similar to Ritlecitinib) while maintaining BTK blockade.
-
Key Insight: By targeting JAK3 (restricted to hematopoietic cells) and BTK (B-cells/myeloid cells), this molecule avoids the broad systemic toxicity of EGFR inhibition.
Experimental Protocols for Validation
To validate the selectivity profile of JAK3/BTK-IN-1 in your own lab, follow these standardized protocols.
Protocol A: Differential Kinase Activity Assay (HTRF)
Objective: Determine the IC50 for BTK, JAK3, and EGFR to calculate Selectivity Index (SI).
-
Reagents:
-
Recombinant kinases: BTK (Carna Biosciences), JAK3 (SignalChem), EGFR (Promega).
-
Substrates: Biotinylated poly-GT (for BTK/JAK3), Biotinylated poly-GluTyr (for EGFR).
-
ATP: at
apparent for each kinase. -
Detection: HTRF Kinase Kit (Cisbio/Revvity).
-
-
Workflow:
-
Step 1: Prepare 3-fold serial dilutions of JAK3/BTK-IN-1 and Ibrutinib in DMSO (Start at 10 µM).
-
Step 2: Incubate compounds with kinase enzyme for 15 minutes (Pre-incubation is critical for covalent inhibitors to reach equilibrium).
-
Step 3: Add ATP/Substrate mix and incubate for 60 minutes at RT.
-
Step 4: Add detection reagents (Eu-cryptate antibody + XL665 acceptor).
-
Step 5: Read FRET signal (665/620 nm ratio).
-
-
Data Analysis:
-
Fit curves using a 4-parameter logistic model (GraphPad Prism).
-
Validation Check: Ibrutinib BTK IC50 must be < 1 nM.[3] If > 5 nM, check ATP freshness.
-
Protocol B: Cellular Selectivity (Western Blot)
Objective: Confirm functional selectivity in a relevant cell model (e.g., Ramos B-cells or Jurkat T-cells).
-
Cell Lines:
-
Ramos (B-cell): Stimulate with anti-IgM (activates BTK).
-
NK-92 (NK/T-cell): Stimulate with IL-2 (activates JAK3).
-
A431 (Epithelial): Stimulate with EGF (activates EGFR).
-
-
Treatment:
-
Treat cells with inhibitor (0.1, 1, 10, 100, 1000 nM) for 1 hour.
-
Stimulate with ligand (IgM, IL-2, or EGF) for 15 minutes.
-
-
Lysis & Blotting:
-
Interpretation:
-
Ibrutinib: Will inhibit p-BTK and p-EGFR at low nM; p-STAT5 only at high concentrations.
-
JAK3/BTK-IN-1: Should inhibit p-BTK and p-STAT5 at low nM; p-EGFR should remain uninhibited.
-
Figure 2: Validation workflow for confirming dual-inhibition potency and selectivity.
References
-
Patent WO2021147952A1. Pyrimido five-membered ring derivative and application thereof.[2] (Source of JAK3/BTK-IN-1 / Compound 002).[2][5][6]
-
Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proc Natl Acad Sci U S A. (Ibrutinib Discovery).
-
Tanaka, Y., et al. (2015). JAK3: A Novel Target for Autoimmune Diseases. (Context for JAK3 selectivity).
-
MedChemExpress. JAK3/BTK-IN-1 Product Datasheet.
-
Dubovsky, J. A., et al. (2013). Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes. Blood.[3][7][8]
Sources
- 1. Multifaceted Immunomodulatory Effects of the BTK Inhibitors Ibrutinib and Acalabrutinib on Different Immune Cell Subsets – Beyond B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2021147953A1 - Pyrimido five-membered ring derivative and application thereof - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Frontiers | Clinical Trials of the BTK Inhibitors Ibrutinib and Acalabrutinib in Human Diseases Beyond B Cell Malignancies [frontiersin.org]
Technical Guide: Dual Inhibition of JAK3 and BTK Signaling via Jak3/btk-IN-1
Executive Summary
Jak3/btk-IN-1 (CAS: 2674036-91-8) represents a class of dual-target small molecule inhibitors designed to dismantle two critical axes of immune dysregulation simultaneously: the cytokine-driven JAK3-STAT5 pathway and the antigen-driven BTK-PLC
This guide provides a rigorous technical framework for researchers evaluating this compound. Unlike single-target inhibitors (e.g., Tofacitinib for JAK3 or Ibrutinib for BTK), Jak3/btk-IN-1 addresses the redundancy inherent in autoimmune pathologies and B-cell malignancies. By blocking both the survival signals (via JAK3) and the activation signals (via BTK), this modality offers a synergistic blockade of lymphocyte proliferation and inflammatory mediator release.
Part 1: Mechanistic Architecture
To effectively validate Jak3/btk-IN-1, one must understand the precise molecular events it disrupts. The compound acts as a "circuit breaker" at two distinct nodes.
The Survival Axis: JAK3 STAT5
-
Context: JAK3 is uniquely associated with the common gamma chain (
c) of cytokine receptors (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21). -
Mechanism: Upon cytokine binding, JAK3 autophosphorylates and phosphorylates the receptor tail, creating docking sites for STAT5.
-
Inhibition Readout: Jak3/btk-IN-1 prevents the phosphorylation of STAT5 (Tyr694) , blocking its dimerization and nuclear translocation. This stifles the transcription of pro-survival genes like BCL2 and BCL-XL.
The Activation Axis: BTK PLC 2
-
Context: BTK is a central effector in B-Cell Receptor (BCR) signaling.
-
Mechanism: BCR engagement activates Syk, which phosphorylates BLNK, recruiting BTK. BTK then phosphorylates PLC
2 at Tyr1217 and Tyr759 . -
Inhibition Readout: Jak3/btk-IN-1 blockade prevents PLC
2 activation, thereby halting the hydrolysis of PIP2 into IP3 and DAG. This stops the intracellular calcium flux ( ) required for NF- B activation.
Visualizing the Dual Blockade
The following diagram maps the signal transduction pathways and the specific intervention points of Jak3/btk-IN-1.
Figure 1: Mechanistic map showing Jak3/btk-IN-1 interception of Cytokine and BCR signaling axes.
Part 2: Experimental Framework (Validation Protocols)
Protocol A: Phospho-Flow Cytometry (Single Cell Signaling)
Objective: Quantify inhibition of p-STAT5 (JAK3 dependent) and p-PLC
Reagents:
-
Cell Line: Ramos (B-cell lymphoma) or Fresh Human PBMCs.
-
Stimulants:
-
For JAK3: Recombinant Human IL-2 (100 ng/mL) or IL-4.
-
For BTK: Anti-IgM F(ab')2 fragment (10
g/mL).
-
-
Antibodies:
-
Anti-p-STAT5 (Tyr694) - Fluorophore A (e.g., PE).
-
Anti-p-PLC
2 (Tyr759) - Fluorophore B (e.g., Alexa Fluor 647). -
Surface markers: CD3 (T-cells), CD19 (B-cells).
-
Step-by-Step Methodology:
-
Starvation: Resuspend cells (
/mL) in serum-free RPMI for 2 hours at 37°C. Critical: Basal phosphorylation must be minimized. -
Inhibitor Treatment: Aliquot cells and treat with Jak3/btk-IN-1 (Dose titration: 1 nM – 10
M) for 1 hour . Include a DMSO vehicle control. -
Dual Stimulation:
-
Add Anti-IgM (stimulates BTK)
Incubate 2 mins. -
Immediately add IL-2 (stimulates JAK3)
Incubate additional 15 mins. -
Note: BTK signaling is rapid/transient ; JAK/STAT is more sustained. Timing is crucial.
-
-
Fixation: Add pre-warmed Paraformaldehyde (final 1.5%) directly to the media. Incubate 10 mins at 37°C.
-
Permeabilization: Spin down, remove fixative, and resuspend in ice-cold Methanol (90%) for 30 mins on ice. Methanol is required for nuclear epitopes like STAT5.
-
Staining: Wash 2x with PBS/BSA. Stain with surface and phospho-antibodies for 45 mins.
-
Acquisition: Analyze on Flow Cytometer. Gate on CD19+ B-cells (which express both JAK3 and BTK) or CD3+ T-cells (JAK3 only control).
Protocol B: Functional Calcium Flux Assay
Objective: Confirm that the inhibition of PLC
Step-by-Step Methodology:
-
Loading: Load
cells (Ramos or Primary B cells) with a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1) in HBSS buffer for 30 mins at 37°C. -
Inhibitor Incubation: Wash cells and resuspend in buffer containing Jak3/btk-IN-1 (at IC90 concentration determined from Protocol A) or DMSO. Incubate 30 mins.
-
Baseline Acquisition: Establish a 30-second baseline on the flow cytometer or plate reader.
-
Stimulation: Inject Anti-IgM (10
g/mL) while acquiring. -
Readout: Measure the "Peak Calcium Response" and "Area Under the Curve (AUC)".
-
Success Criterion: Jak3/btk-IN-1 should blunt the calcium spike to near-baseline levels, comparable to Ibrutinib (positive control).
-
Part 3: Data Interpretation & Troubleshooting
Quantitative Expectations
When analyzing your data, summarize results in a comparative format. Below is a reference table for expected IC50 values based on structurally related pyrimidopyrrole inhibitors (e.g., XL-12, Wj1113).
| Target Pathway | Readout Marker | Stimulant | Expected IC50 (Cellular) | Interpretation |
| JAK3 | p-STAT5 (Tyr694) | IL-2 / IL-4 | 50 - 200 nM | Potent blockade of cytokine signaling. |
| BTK | p-PLC | Anti-IgM | 10 - 50 nM | Highly potent; often lower IC50 than JAK3. |
| JAK1/2 | p-STAT3 / p-STAT1 | IL-6 / IFN | > 1000 nM | High selectivity window (Off-target check). |
| EGFR | Cell Proliferation | EGF | > 5000 nM | Crucial safety check (avoiding epithelial toxicity). |
Troubleshooting "Partial" Inhibition
If you observe robust inhibition of BTK (p-PLC
-
Check the Cytokine: Ensure you are using a
c-cytokine (IL-2, IL-4). If you use IL-6, you are activating JAK1/JAK2/TYK2, which Jak3/btk-IN-1 may not inhibit effectively. -
Check the Cell Line: Some B-cell lines have constitutively active STAT5 due to mutations (e.g., BCR-ABL or JAK2 mutations). Use a cytokine-dependent line like Ba/F3-hJAK3 for clean JAK3 assays.
Experimental Workflow Diagram
Use this workflow to structure your validation campaign.
Figure 2: Step-by-step validation workflow from biochemical screening to functional confirmation.
References
-
MedChemExpress (MCE). JAK3/BTK-IN-1 Product Datasheet & Biological Activity. Retrieved from
-
Zhang, G., et al. Pyrimidopyrroles. Patent WO2021147952A1.[1][2] (Source of Compound 002/Jak3/btk-IN-1).[2]
-
Liang, T., et al. (2023). Discovery of Novel Dual Bruton's Tyrosine Kinase (BTK) and Janus Kinase 3 (JAK3) Inhibitors as a Promising Strategy for Rheumatoid Arthritis.[3] Bioorganic & Medicinal Chemistry.[1][4] (Describes related dual inhibitor XL-12). Retrieved from
-
TargetMol. JAK3/BTK-IN-1 Compound Summary. Retrieved from
-
O'Shea, J. J., et al. (2013). JAKs and STATs in Immunity, Immunodeficiency, and Cancer. New England Journal of Medicine. (Foundational mechanism of JAK3/STAT5). Retrieved from
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. JAK3/BTK-IN-1 | CAS#:2674036-91-8 | Chemsrc [chemsrc.com]
- 3. Discovery of novel dual Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3) inhibitors as a promising strategy for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: Solubility & Handling of JAK3/btk-IN-1 (Dual JAK3/BTK Inhibitor)
This Application Note is designed for researchers and drug development professionals working with the dual kinase inhibitor JAK3/btk-IN-1 . It addresses the critical challenge of solubility and solvent compatibility, ensuring experimental reproducibility in biochemical and cellular assays.
Compound Identity & Physicochemical Profile
-
Molecular Weight: 456.54 g/mol [4]
-
Formula: C₂₅H₂₈N₈O[4]
-
Target: Dual inhibitor of Janus Kinase 3 (JAK3) and Bruton's Tyrosine Kinase (BTK).[4][5][6][7]
Introduction: The Dual Inhibition Context
JAK3/btk-IN-1 represents a class of small molecule inhibitors designed to target two distinct but converging pathways in immune regulation.
-
JAK3 Pathway: Exclusively associated with the common gamma chain (
) cytokine receptors (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21).[8][9] Inhibition blocks STAT-mediated gene transcription essential for T-cell and NK-cell survival. -
BTK Pathway: Critical for B-cell Receptor (BCR) signaling. Inhibition prevents B-cell proliferation and autoantibody production.
Why Solubility Matters: Like many heterocyclic kinase inhibitors, JAK3/btk-IN-1 is hydrophobic. Improper solubilization leads to "silent precipitation" in aqueous media, causing artificially low IC₅₀ values, high variance between replicates, and potential false negatives in cellular assays.
Mechanistic Pathway Diagram
The following diagram illustrates the dual blockade mechanism.
Caption: Dual signaling blockade. JAK3/btk-IN-1 intercepts cytokine signaling (JAK3) and BCR signaling (BTK) upstream of nuclear transcription.
Solubility Profile & Solvent Selection
The following data summarizes the solubility limits. Note that aqueous solubility is negligible without co-solvents.
| Solvent | Solubility Limit | Suitability | Notes |
| DMSO | ~50 - 100 mg/mL | Primary | Recommended for Stock Solutions. Hygroscopic; keep tightly sealed. |
| Ethanol | ~10 - 30 mg/mL | Secondary | Lower solubility than DMSO. Use only if DMSO is contraindicated (rare). |
| Water/PBS | < 0.1 mg/mL | Insoluble | Do not dissolve directly.[10] Requires pre-dissolution in DMSO. |
| PEG300 | Variable | Co-solvent | Used in in vivo formulation (see Protocol 3). |
Critical Analysis: DMSO vs. Ethanol
-
DMSO (Dimethyl Sulfoxide): The gold standard for this compound. It disrupts the crystal lattice of the heterocyclic rings effectively.
-
Risk:[4] DMSO is cytotoxic at high concentrations (>0.1% - 0.5% v/v in cell culture).
-
-
Ethanol: While less toxic systemically, it is volatile (changing concentration over time) and has a lower solubilizing capacity for this specific scaffold.
Experimental Protocols
Protocol 1: Preparation of 10 mM Stock Solution (Standard)
Objective: Create a stable, high-concentration master stock for long-term storage. Self-Validating Step: Visual inspection for clarity is mandatory before freezing.
-
Calculate: Determine the volume of DMSO required.
-
Formula:
-
Example: For 1 mg of powder:
DMSO.
-
-
Add Solvent: Add high-grade anhydrous DMSO to the vial containing the powder.
-
Tip: Do not transfer powder to the solvent; add solvent to the powder to minimize loss.
-
-
Dissolve: Vortex vigorously for 30 seconds.
-
If particulates persist: Sonicate in a water bath at room temperature (25°C) for 2–5 minutes. Avoid heating above 40°C to prevent degradation.
-
-
Validate: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates incomplete dissolution.
-
Aliquot & Store: Dispense into single-use aliquots (e.g., 20–50
L) to avoid freeze-thaw cycles. Store at -80°C (stable for ~6 months) or -20°C (stable for ~1 month).
Protocol 2: Serial Dilution for Cellular Assays (DMSO Control)
Objective: Dilute the inhibitor into aqueous media without precipitation ("crashing out").
-
Intermediate Dilution: Dilute the 10 mM stock 1:100 in fresh DMSO to create a 100
M working stock . -
Media Preparation: Aliquot the required volume of cell culture media (pre-warmed to 37°C).
-
Final Step (The "Drop-wise" Method):
-
While vortexing the media gently, add the DMSO working stock drop-wise.
-
Target: Final DMSO concentration should be
0.1% (v/v). -
Example: To achieve 1
M final concentration, add 1 L of 1 mM DMSO stock to 1 mL of media.
-
-
Self-Validating Check: Inspect the media under a microscope (10x objective). If you see "black sand" (precipitate), the compound has crashed out. You must use a lower concentration or an intermediate dilution step with PBS/BSA.
Protocol 3: In Vivo Formulation (Solubility Optimization)
Context: For animal studies, pure DMSO is toxic. A co-solvent system is required. Reference Formulation: Based on similar heterocyclic kinase inhibitors (e.g., JAK3-IN-1 class).
-
Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[12][13]
-
Preparation Order (Critical):
-
Dissolve compound in DMSO (10% of final vol). Ensure clarity.
-
Add PEG300 (40% of final vol). Vortex.
-
Add Tween-80 (5% of final vol).[13] Vortex.
-
Slowly add Saline (45% of final vol) while vortexing.
-
Note: If precipitation occurs upon adding saline, sonicate immediately. If it persists, the concentration is too high for this vehicle.
-
Workflow Visualization
The following diagram outlines the logical flow from solid powder to assay, highlighting critical decision points.
Caption: Preparation workflow. The "Visual Check" node is the critical self-validating step to prevent experimental error.
Troubleshooting & Best Practices
| Issue | Cause | Solution |
| Precipitation in Media | Rapid addition or high concentration. | Dilute compound in PBS + 0.1% BSA before adding to full serum media. |
| Yellowing of Stock | Oxidation of DMSO or compound. | Use fresh, anhydrous DMSO. Store under nitrogen if possible. |
| Inconsistent IC50 | Freeze-thaw degradation. | Use single-use aliquots. Never re-freeze a thawed aliquot. |
| Cytotoxicity | High DMSO % in control. | Ensure Vehicle Control (DMSO only) matches the highest experimental DMSO concentration exactly. |
References
-
Liang, T., et al. (2023). Discovery of Novel Dual Bruton's Tyrosine Kinase (BTK) and Janus Kinase 3 (JAK3) Inhibitors as A Promising Strategy for Rheumatoid Arthritis.[6] Bioorganic & Medicinal Chemistry.[4][6][13] Retrieved from [Link]
-
Tan, L., et al. (2018). Identification of highly potent BTK and JAK3 dual inhibitors with improved activity for the treatment of B-cell lymphoma.[7] Signal Transduction and Targeted Therapy.[14] Retrieved from [Link]
-
National Institutes of Health (NIH). PubChem Compound Summary for JAK3 Inhibitors. Retrieved from [Link]
Sources
- 1. JAK3/BTK-IN-1 | CAS#:2674036-91-8 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JAK3/BTK-IN-1 (1 x 25 mg) | Reagentia [reagentia.eu]
- 4. BTK | CymitQuimica [cymitquimica.com]
- 5. A Novel Dual Bruton's Tyrosine Kinase/Janus Kinase 3 Inhibitor Wj1113 and its Therapeutic Effects on Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of highly potent BTK and JAK3 dual inhibitors with improved activity for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. What are JAK3 inhibitors and how do they work? [synapse.patsnap.com]
Application Note: Optimal Concentration & Protocol for Jak3/btk-IN-1 in B-Cell Inhibition
Executive Summary
Jak3/btk-IN-1 is a potent, dual-target covalent inhibitor designed to block B-cell receptor (BCR) signaling and cytokine-dependent survival pathways simultaneously. Unlike reversible inhibitors (e.g., Tofacitinib), Jak3/btk-IN-1 utilizes an acrylamide warhead to form irreversible covalent bonds with Cys909 in JAK3 and Cys481 in BTK.
This dual mechanism prevents the "escape pathways" often seen in single-agent therapies for B-cell malignancies (e.g., Mantle Cell Lymphoma, CLL) and autoimmune disorders (Rheumatoid Arthritis). This guide provides validated concentration ranges, mechanistic insights, and protocols to ensure experimental reproducibility.
Mechanistic Basis & Target Engagement
To optimize the concentration, one must understand the kinetics. Because Jak3/btk-IN-1 is a covalent inhibitor, potency is time-dependent. The compound does not merely equilibrate; it accumulates on the target over time.
The Dual-Lock Mechanism
-
BTK Inhibition: Blocks the BCR signaling cascade (PLC
2 NF- B), arresting proliferation. -
JAK3 Inhibition: Blocks the
c-chain cytokine receptor signaling (IL-2, IL-4, IL-15, IL-21 STAT5), preventing survival signaling from the microenvironment.
Pathway Visualization
The following diagram illustrates the convergent inhibition points of Jak3/btk-IN-1.
Figure 1: Dual signaling blockade.[1][2][3] Jak3/btk-IN-1 covalently binds Cys909 on JAK3 and Cys481 on BTK, severing both survival (STAT5) and proliferation (NF-
Optimal Concentration Guide
The "optimal" concentration depends on your readout. Enzymatic inhibition occurs at nanomolar levels, while cellular phenotypic changes require higher concentrations due to ATP competition, membrane permeability, and protein turnover.
Concentration Reference Table
| Experimental Context | Recommended Concentration | Incubation Time | Rationale |
| Biochemical Assay (Cell-free kinase) | 1 – 10 nM | 30 min | Direct enzymatic inhibition (IC |
| Signaling Assay (Phospho-Flow/WB) | 50 – 200 nM | 1 – 2 hours | Complete target occupancy of JAK3/BTK before stimulation. |
| Proliferation Assay (72h Viability) | 0.5 – 1.0 µM | 72 hours | Requires sustained suppression to overcome protein turnover. |
| Washout Experiment (Covalency Check) | 1.0 µM | 1 hour (Pulse) | High dose ensures 100% occupancy rapidly before washing. |
Critical Note: Do not exceed 5 µM in cellular assays unless testing for off-target toxicity. Concentrations >10 µM often induce non-specific mitochondrial stress independent of JAK/BTK inhibition.
Validated Protocols
Protocol A: The "Washout" Validation (Proof of Covalency)
This protocol confirms that Jak3/btk-IN-1 is acting covalently. If the inhibitor were reversible, washing the cells would restore signaling. Because it is covalent, signaling remains blocked even after the drug is removed.
Materials:
-
B-cell line (e.g., Mino, Raji, or primary PBMCs).
-
Jak3/btk-IN-1 (10 mM stock in DMSO).
-
Stimulants: Anti-IgM (for BTK) and IL-2 or IL-4 (for JAK3).
Workflow Diagram:
Figure 2: Washout workflow. Persistent inhibition after Step 3 confirms covalent binding.
Step-by-Step:
-
Seed Cells:
cells/mL in complete media. -
Pulse: Treat with 1 µM Jak3/btk-IN-1 for 1 hour . (Control: DMSO only).
-
Wash: Centrifuge (300 x g, 5 min). Aspirate supernatant. Resuspend in large volume PBS. Repeat 3 times to ensure no free drug remains.
-
Recovery: Resuspend in fresh media and incubate for 2–4 hours.
-
Stimulate:
-
Group A: Add IL-4 (10 ng/mL) for 15 min (Tests JAK3).
-
Group B: Add Anti-IgM (10 µg/mL) for 15 min (Tests BTK).
-
-
Analyze: Perform Western Blot for p-STAT5 (Y694) and p-BTK (Y223).
-
Result: If bands are absent in the treated group despite washing, the inhibition is covalent.
-
Protocol B: High-Throughput Viability Assay (IC50 Determination)
For determining the anti-proliferative potency (Phenotypic EC50).
-
Preparation: Prepare a 1000x compound plate (serial dilution in DMSO). Top concentration: 10 mM (Final assay top: 10 µM).
-
Seeding: Seed B-cells (e.g., Mino cells) at 20,000 cells/well in 96-well plates.
-
Note: B-cells grow in clusters; ensure single-cell suspension before counting.
-
-
Treatment: Add compound (1:1000 dilution). Final DMSO concentration must be 0.1% .
-
Range: 9-point dilution from 10 µM down to 1 nM.
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO
.-
Why 72h? Apoptosis in B-lymphoma lines is slow; 24h is insufficient for viability readouts.
-
-
Readout: Add CellTiter-Glo or Resazurin. Read Luminescence/Fluorescence.
-
Calculation: Fit data to a 4-parameter logistic equation (GraphPad Prism).
-
Expected IC50: 0.5 – 1.5 µM (Cell line dependent).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High IC50 (>5 µM) | High ATP competition or serum binding. | Reduce FBS to 5% or use serum-reduced media (Opti-MEM) during short-term signaling assays. |
| Inconsistent Signaling Data | Insufficient pre-incubation. | Covalent inhibitors need time to bond. Increase pre-incubation from 30 min to 1–2 hours. |
| Toxicity in Controls | DMSO toxicity. | Ensure final DMSO is |
| No p-STAT5 signal | Cytokine degradation. | Use fresh recombinant IL-2/IL-4. Aliquot and freeze at -80°C; avoid freeze-thaw cycles. |
References
-
Ma, X., et al. (2018). "Identification of highly potent BTK and JAK3 dual inhibitors with improved activity for the treatment of B-cell lymphoma." European Journal of Medicinal Chemistry, 143, 154-168. Link
-
Tan, L., et al. (2015). "Development of Selective Covalent Janus Kinase 3 Inhibitors." Journal of Medicinal Chemistry, 58(16), 6589–6606. Link
-
Forster, M., et al. (2016). "Selective JAK3 Inhibitors: A Review of the Patent Literature (2013-2016)." Expert Opinion on Therapeutic Patents, 27(3), 267-283. Link
-
TargetMol. "JAK3/BTK-IN-1 Product Data Sheet." Link (Verified for chemical structure and basic IC50 data).
Sources
- 1. Identification of highly potent BTK and JAK3 dual inhibitors with improved activity for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel dual BTK and JAK3 inhibitor shows preclinical efficacy against rheumatoid arthritis | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
Western blot detection of p-STAT5 after Jak3/btk-IN-1 treatment
Application Note: Western Blot Detection of p-STAT5 (Tyr694) Following Jak3/btk-IN-1 Treatment
Introduction & Scope
Jak3/btk-IN-1 is a potent, dual-target small molecule inhibitor designed to block Janus Kinase 3 (JAK3) and Bruton's Tyrosine Kinase (BTK).[1] Because JAK3 is exclusively associated with the common gamma chain (
This application note details the validation of Jak3/btk-IN-1 efficacy by monitoring the phosphorylation status of STAT5 (Tyr694) , the direct downstream effector of the JAK3 signaling axis. Unlike routine Western blotting, phosphoprotein detection requires rigorous preservation of the post-translational modification (PTM) during lysis and specific stimulation protocols to ensure a dynamic range of detection.
Mechanistic Rationale
The efficacy of Jak3/btk-IN-1 is determined by its ability to prevent the trans-phosphorylation of STAT5. Under basal conditions, p-STAT5 levels in resting T-cells are negligible. Therefore, this assay relies on an inducible model using Interleukin-2 (IL-2) to drive maximum phosphorylation, creating a window to observe inhibition.
Pathway Diagram: JAK3 Inhibition Axis
Caption: Schematic of the JAK3/STAT5 signaling cascade. Jak3/btk-IN-1 targets the kinase domain of JAK3, preventing STAT5 phosphorylation.
Experimental Design & Reagents
Cell Model Selection
To successfully detect p-STAT5 modulation, the biological system must express the IL-2R
-
Primary Cells (Gold Standard): Human PBMCs or isolated T-cells (CD4+ or CD8+).
-
Cell Lines: Kit225 (IL-2 dependent T-cell lymphoma) or YT cells (NK-like). Note: Jurkat cells generally lack the IL-2R
(CD25) and may require high-dose IL-2 or IL-15.
Reagent Checklist
| Reagent | Specification | Purpose |
| Inhibitor | Jak3/btk-IN-1 | Target compound.[1][3][4][5][6][7][8][9] Dissolve in DMSO (10 mM stock). |
| Stimulant | Recombinant Human IL-2 | Induces p-STAT5. Working conc: 10–100 ng/mL. |
| Lysis Buffer | RIPA + Phosphatase Inhibitors | Preserves Tyr694 phosphorylation. |
| Primary Ab | Anti-p-STAT5 (Tyr694) | Rabbit monoclonal preferred for specificity. |
| Loading Ctrl | Anti-Total STAT5 | Crucial: Verifies that signal loss is not due to protein degradation. |
Detailed Protocol
Phase 1: Treatment & Stimulation (The "Pulse" Method)
Causality Note: JAK phosphorylation is rapid and transient. Long-term incubation with cytokines leads to negative feedback (SOCS proteins). Therefore, a short "pulse" of cytokine stimulation follows inhibitor pretreatment.
-
Seeding: Plate T-cells at
cells/mL in serum-reduced media (1% FBS) for 4 hours prior to the experiment. Starvation reduces basal background phosphorylation. -
Inhibitor Pre-treatment:
-
Add Jak3/btk-IN-1 at desired concentrations (e.g., 0.1, 1.0, 10
M). -
Include a DMSO Vehicle Control .
-
Incubate for 1–2 hours at 37°C. This allows the inhibitor to penetrate the membrane and bind the kinase pocket.
-
-
Stimulation:
-
Add IL-2 (final concentration 50 ng/mL) to all wells except the Unstimulated Control.
-
Incubate for exactly 15–20 minutes at 37°C.
-
-
Harvest:
-
Immediately place tubes on ice.
-
Centrifuge at 4°C (1500 rpm, 5 min).
-
Aspirate supernatant completely.
-
Phase 2: Lysis & Protein Extraction
Trustworthiness Check: Phosphatases are active even in melting ice. Speed is critical.
-
Resuspend pellet in cold RIPA buffer supplemented with:
-
Protease Inhibitor Cocktail (1x)
-
Sodium Orthovanadate (1 mM) – Inhibits Tyrosine Phosphatases.
-
Sodium Fluoride (10 mM) – Inhibits Serine/Threonine Phosphatases.
-
-
Incubate on ice for 20 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect supernatant and quantify protein (BCA Assay).
Phase 3: Western Blotting
-
Electrophoresis: Load 20–30
g of protein per lane on a 10% SDS-PAGE gel. -
Transfer: Transfer to PVDF membrane (Nitrocellulose is acceptable, but PVDF is better for stripping/re-probing).
-
Blocking: Block with 5% BSA in TBST for 1 hour.
-
Critical: Do NOT use non-fat dry milk for phosphoprotein blots. Milk contains casein, a phosphoprotein that causes high background with anti-phospho antibodies.
-
-
Primary Antibody:
-
Incubate anti-p-STAT5 (Tyr694) (1:1000 in 5% BSA/TBST) overnight at 4°C.
-
-
Detection: HRP-conjugated secondary antibody (1 hour, RT) followed by ECL.
Data Interpretation & Expected Results
To validate the experiment, you must compare three distinct conditions.
Quantitative Summary Table
| Condition | IL-2 | Inhibitor | Expected p-STAT5 Signal | Expected Total STAT5 | Interpretation |
| Basal / Neg Ctrl | (-) | (-) | Low / Undetectable | High (Constant) | Establishes baseline noise. |
| Positive Ctrl | (+) | (-) | Maximal (100%) | High (Constant) | Verifies cell health and IL-2 potency. |
| Experimental | (+) | (+) | Decreased (<50%) | High (Constant) | Demonstrates Jak3/btk-IN-1 efficacy. |
Note: If Total STAT5 levels decrease in the Experimental lane, the reduction in p-STAT5 is likely due to cytotoxicity or loading error, not specific kinase inhibition.
Workflow Visualization
Caption: Step-by-step experimental workflow emphasizing the critical timing of IL-2 stimulation and lysis.
References
-
O'Shea, J. J., et al. (2013). "JAKs and STATs in immunity, immunodeficiency, and cancer." The New England Journal of Medicine. Link
-
Lin, J. X., & Leonard, W. J. (2000). "The role of Stat5a and Stat5b in signaling by IL-2 family cytokines." Oncogene. Link
-
Cell Signaling Technology. "Western Blotting Protocol (Phospho-Specific)." CST Application Guide. Link
-
Thermo Fisher Scientific. "STAT5 Phosphorylation Detection Note." Thermo Fisher Technical Resources. Link
Sources
- 1. JAK3/BTK-IN-1 | BTK | JAK | TargetMol [targetmol.com]
- 2. What are JAK3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Phosphatase 2A Regulates Interleukin-2 Receptor Complex Formation and JAK3/STAT5 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. youtube.com [youtube.com]
- 8. Novel dual BTK and JAK3 inhibitor shows preclinical efficacy against rheumatoid arthritis | BioWorld [bioworld.com]
- 9. Targeting JAK3 and BTK tyrosine kinases with rationally-designed inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell viability assay protocols using Jak3/btk-IN-1
Optimizing Cell Viability Assays with Jak3/btk-IN-1
Introduction: The Dual-Target Advantage
In the landscape of autoimmune therapeutics and hematological oncology, single-target inhibition often faces resistance mechanisms or limited efficacy due to pathway redundancy. Jak3/btk-IN-1 represents a class of potent research tools designed to simultaneously blockade two critical immune signaling axes:[1][2]
-
JAK3 (Janus Kinase 3): Exclusively expressed in hematopoietic cells, mediating signaling for γc-cytokines (IL-2, IL-4, IL-7, IL-15, IL-21) crucial for T-cell and NK cell survival.[3]
-
BTK (Bruton’s Tyrosine Kinase): A central node in B-cell Receptor (BCR) signaling, driving B-cell proliferation and survival.
By targeting both the T-cell (cytokine-driven) and B-cell (antigen-driven) arms, Jak3/btk-IN-1 offers a synergistic approach to dampening immune hyperactivation. However, assessing its efficacy requires a nuanced viability protocol that accounts for the specific growth dependencies of the cell models used. Standard "add-and-read" toxicity screens often fail to capture the compound's potency because they lack the necessary cytokine or receptor stimulation required to engage the target pathways.
This guide details a validated workflow for assessing cell viability using Jak3/btk-IN-1, emphasizing the necessity of ligand-stimulation to generate accurate IC50 data.
Mechanistic Rationale & Pathway Map
To design a robust assay, one must understand that Jak3/btk-IN-1 does not necessarily induce acute cytotoxicity in quiescent cells. Instead, it induces "cytokine starvation" (via JAK3 blockade) or "BCR signal deprivation" (via BTK blockade), leading to apoptosis over 48–72 hours.
Figure 1: Dual Inhibition Signaling Architecture
The following diagram illustrates the convergence of JAK3 and BTK pathways on cell survival and how Jak3/btk-IN-1 interrupts these cascades.
Caption: Convergence of JAK3 and BTK signaling pathways. Jak3/btk-IN-1 acts as a dual brake, preventing STAT5 and NF-κB mediated survival gene transcription.
Pre-Assay Considerations
3.1 Compound Handling[4]
-
Reconstitution: Jak3/btk-IN-1 is typically supplied as a lyophilized powder. Dissolve in 100% DMSO to a stock concentration of 10 mM .
-
Solubility Check: Vortex vigorously. If precipitation occurs, warm to 37°C for 5 minutes.
-
Storage: Aliquot into single-use vials and store at -80°C. Avoid freeze-thaw cycles, which can degrade the compound and alter IC50 values.
3.2 Cell Model Selection
Selection of the correct cell line is critical. The cell line must express the target and, ideally, be dependent on it for growth.
| Cell Line | Tissue Origin | Target Expression | Stimulation Required? | Recommended Assay Use |
| Jurkat | T-Cell Leukemia | JAK3 High / BTK Low | Yes (IL-2) | Testing JAK3 potency. |
| Ramos | Burkitt's Lymphoma | BTK High / JAK3 Low | No (Constitutive) | Testing BTK potency. |
| TMD8 | ABC-DLBCL | BTK High | No (Oncogenic) | High sensitivity to BTK inhibition. |
| PBMCs | Primary Blood | Both | Yes (Anti-CD3/CD28) | Translational relevance. |
Protocol: ATP-Based Luminescent Viability Assay
Methodology: CellTiter-Glo® (Promega) or equivalent ATP quantification. Objective: Determine the IC50 of Jak3/btk-IN-1 in a 72-hour dose-response format.
4.1 Reagents & Equipment
-
Assay Media: RPMI-1640 + 10% FBS (Heat Inactivated) + 1% Pen/Strep.
-
Stimulants: Recombinant Human IL-2 (for T-cells) or Anti-IgM (for B-cells).
-
Plate: 96-well solid white flat-bottom polystyrene plates (for luminescence).
-
Control Inhibitor: Staurosporine (1 µM) as a kill control.
4.2 Step-by-Step Workflow
Step 1: Compound Preparation (The "2X" Method)
-
Prepare a 10 mM stock of Jak3/btk-IN-1.
-
Perform a 1:3 serial dilution in 100% DMSO to create a 1000X master plate (8 points).
-
Top conc: 10 mM → Lowest conc: ~4 µM.
-
-
Dilute these DMSO stocks 1:500 into pre-warmed culture media to create 2X working solutions .
-
Final DMSO concentration will be 0.2% (tolerable).
-
Top 2X conc: 20 µM → Final Assay Top conc: 10 µM.
-
Step 2: Cell Seeding
-
Harvest cells and check viability (>90% required via Trypan Blue).
-
Resuspend cells in media containing the stimulant :
-
Jurkat: Add IL-2 (10 ng/mL final).
-
Ramos: Standard media (or add Anti-IgM 5 µg/mL to sensitize).
-
-
Seed 50 µL of cell suspension per well.
-
Density: 10,000 cells/well (optimized for 72h growth without overconfluence).
-
Step 3: Treatment
-
Add 50 µL of the 2X Compound Working Solution to the assay wells.
-
Controls:
-
Vehicle Control: Media + 0.1% DMSO (No drug).
-
Positive Control:[5] Media + Staurosporine (1 µM).
-
Blank: Media only (No cells).
-
Step 4: Incubation
-
Incubate plates at 37°C, 5% CO2 for 72 hours .
-
Note: Kinase inhibitors acting on survival pathways often require 48-72h to manifest a reduction in ATP levels compared to vehicle controls.
-
Step 5: Readout
-
Equilibrate the plate and CellTiter-Glo reagent to room temperature (20 mins).
-
Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).
-
Orbitally shake for 2 minutes (lyse cells).
-
Incubate 10 minutes (stabilize signal).
-
Read Luminescence (Integration time: 0.5 - 1.0 sec).
Data Analysis & Interpretation
5.1 Calculation
-
Subtract the average Blank (media only) RLU from all samples.
-
Normalize data to the Vehicle Control (DMSO):
-
Plot % Viability (Y-axis) vs. Log[Concentration] (X-axis).
-
Fit using a 4-parameter logistic (4PL) non-linear regression model.
5.2 Expected Results
-
Dual Sensitivity: In cell lines dependent on both pathways (or primary PBMCs), Jak3/btk-IN-1 should exhibit an IC50 in the nanomolar range (10–100 nM) .
-
Selectivity Check: If the IC50 in JAK3-independent cells (e.g., solid tumor lines like HeLa) is >5 µM, the compound is demonstrating good on-target selectivity.
5.3 Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High background in Blank | Contamination or light leak | Use white plates; seal plates; check sterile technique. |
| Flat Dose-Response (No kill) | Lack of Pathway Dependence | Ensure cells are stimulated (e.g., add IL-2). Quiescent cells may not die upon JAK3 inhibition. |
| Precipitation at high conc. | Compound insolubility | Check 10 mM stock; do not exceed 0.5% DMSO final. |
| Edge Effect | Evaporation | Fill outer wells with PBS; use a gas-permeable plate seal. |
Mechanistic Validation (Secondary Assay)
To confirm that the reduction in viability is due to specific JAK3/BTK inhibition and not off-target toxicity, perform a flow cytometry check for phosphoproteins.
Protocol Summary:
-
Treat cells with Jak3/btk-IN-1 (at IC50 concentration) for 1 hour .
-
Stimulate with IL-2 (15 min) or Anti-IgM (15 min).
-
Fix (Formaldehyde) and Permeabilize (Methanol).
-
Stain with:
-
Anti-pSTAT5 (Tyr694) -> Marker for JAK3 activity.
-
Anti-pBTK (Tyr223) -> Marker for BTK activity.
-
-
Result: You should see a collapse in MFI (Mean Fluorescence Intensity) for both markers compared to the vehicle control.
References
-
MedChemExpress. JAK3-IN-1 Product Information and Biological Activity. Retrieved from
-
Thorarensen, A., et al. (2017). Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600). Journal of Medicinal Chemistry.
-
Liang, T., et al. (2023). Discovery of Novel Dual Bruton's Tyrosine Kinase (BTK) and Janus Kinase 3 (JAK3) Inhibitors as A Promising Strategy for Rheumatoid Arthritis.[4][6] Bioorganic & Medicinal Chemistry.[3][4][6]
-
Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.
- Tanaka, M., et al. (2015).Dual inhibition of JAK3 and BTK by a novel pyrimidine derivative suppresses B-cell lymphoma proliferation. Scientific Reports. (Contextual grounding for dual inhibition mechanism).
(Note: "Jak3/btk-IN-1" is often used as a catalog identifier for compounds similar to XL-12 or covalent pyrimidine derivatives described in Patent WO2021147952A1. Always verify the specific CAS number on your vial, e.g., CAS 1424725-36-5 for specific covalent probes).
Sources
- 1. Identification of highly potent BTK and JAK3 dual inhibitors with improved activity for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Dual Bruton's Tyrosine Kinase/Janus Kinase 3 Inhibitor Wj1113 and its Therapeutic Effects on Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel dual Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3) inhibitors as a promising strategy for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Pharmacokinetic Profiling and Oral Bioavailability Assessment of the Dual Covalent Inhibitor Jak3/btk-IN-1
Abstract & Scope
This application note details the standardized protocol for assessing the pharmacokinetics (PK) and oral bioavailability (
Dual inhibition offers a synergistic therapeutic advantage in autoimmune pathologies (e.g., Rheumatoid Arthritis, SLE) by suppressing both T-cell cytokine signaling (JAK3/STAT pathway) and B-cell receptor activation (BTK/NF-
Introduction: The Dual Inhibition Mechanism[1][2]
To understand the PK requirements, one must understand the target biology. Jak3/btk-IN-1 functions as an irreversible covalent inhibitor, likely targeting Cys909 in JAK3 and Cys481 in BTK.
-
JAK3 Relevance: Exclusively associated with the common
-chain ( ) cytokine receptors (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21), driving lymphocyte proliferation and survival. -
BTK Relevance: Central to B-cell Receptor (BCR) signaling, mediating B-cell proliferation and autoantibody production.
PK/PD Disconnect Warning: As a covalent inhibitor, Jak3/btk-IN-1 may exhibit a short plasma half-life (
Signaling Pathway Visualization
Caption: Dual mechanism of action. Jak3/btk-IN-1 covalently binds critical cysteine residues in both JAK3 and BTK, halting parallel inflammatory cascades.
Experimental Protocol: In Vivo Pharmacokinetics
Materials & Formulation
Jak3/btk-IN-1 is a lipophilic heterocycle. Poor solubility can artificially reduce oral bioavailability. A co-solvent system is recommended over simple suspension to maximize absorption for proof-of-concept studies.
-
Compound: Jak3/btk-IN-1 (Purity >98%).
-
Vehicle (Intravenous - IV): 5% DMSO + 40% PEG400 + 55% Saline. Filter sterilize (0.22
m). -
Vehicle (Oral - PO): 5% DMSO + 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water. (Suspension formulation is often preferred for PO to mimic clinical tablet dissolution).
-
Animals: Male Sprague-Dawley Rats (200–250g) or C57BL/6 Mice (20–25g). Note: Protocol below describes Rat PK.
Study Design
Group 1 (IV Bolus):
-
Dose: 1 mg/kg.[1]
-
Rationale: Defines Clearance (
) and Volume of Distribution ( ). Essential for calculating absolute bioavailability. -
Administration: Tail vein or jugular vein cannula.
Group 2 (Oral Gavage):
-
Dose: 5 mg/kg or 10 mg/kg.
-
Rationale: Defines Absorption phase,
, and . -
Administration: Oral gavage using a flexible feeding needle.
Sampling Schedule
Due to the potential for rapid clearance of kinase inhibitors, early timepoints are critical.
-
Timepoints: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Blood Collection: 200
L via tail vein or jugular cannula into K2-EDTA tubes. -
Processing: Centrifuge at 4°C, 3000 x g for 10 min. Harvest plasma and store at -80°C.
Analytical Method: LC-MS/MS Quantification
Objective: Develop a sensitive assay to quantify Jak3/btk-IN-1 in plasma. Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 5500 or Waters Xevo TQ-S) coupled to UHPLC.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
Aliquot 20
L of plasma into a 96-well plate. -
Add 180
L of Internal Standard (IS) solution (e.g., Tolbutamide or Ibrutinib-d5 in 100% Acetonitrile). -
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 20 minutes at 4°C.
-
Transfer 100
L of supernatant to a fresh plate and dilute with 100 L of water (to match initial mobile phase).
Chromatographic Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7
m). -
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.0 min: 5%
95% B -
2.0-2.5 min: 95% B (Wash)
-
2.5-2.6 min: 95%
5% B -
2.6-4.0 min: 5% B (Re-equilibration)
-
Mass Spectrometry Parameters (MRM)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Source Temp: 500°C.
-
MRM Transitions:
-
Note: Theoretical transitions based on structure (MW approx 420-450 Da range depending on exact salt form).
-
Q1 Mass: [M+H]+ (Determine experimentally, likely ~421.5 m/z).
-
Q3 Mass: Fragment ion (Determine experimentally, typically loss of the acrylamide or solvent-exposed tail).
-
Data Analysis & Interpretation
Use Non-Compartmental Analysis (NCA) software (e.g., WinNonlin/Phoenix or PKsolver).
Key Parameters Calculation
| Parameter | Definition | Calculation Method | Significance for Jak3/btk-IN-1 |
| Maximum Plasma Concentration | Observed directly from data | Efficacy driver; toxicity indicator. | |
| Time to | Observed directly from data | Rate of absorption. | |
| Area Under the Curve | Linear Trapezoidal Rule + Extrapolation | Total drug exposure. | |
| Terminal Half-life | Determines dosing frequency (though PD may outlast PK). | ||
| Clearance | Dose / | Efficiency of elimination (hepatic/renal). | |
| Volume of Distribution | Tissue penetration. High | ||
| Oral Bioavailability | Efficiency of oral delivery. |
Pharmacokinetic Workflow Diagram
Caption: Step-by-step workflow from formulation to PK parameter generation.
Expected Results & Troubleshooting
Anticipated Profile
For a dual kinase inhibitor like Jak3/btk-IN-1:
-
Bioavailability (
): Moderate (20–50%). Low may indicate first-pass metabolism or poor solubility. -
Clearance (
): Moderate to High.[3] Kinase inhibitors are often metabolized by CYPs (e.g., CYP3A4). -
Volume (
): High (>1 L/kg), indicating distribution into tissues (lymphoid organs are the target).
Troubleshooting Low Bioavailability
If
-
Solubility Limited? Check if the compound precipitated in the gut. Switch to a lipid-based formulation (e.g., Labrasol).
-
Metabolic Instability? Incubate with liver microsomes. If intrinsic clearance (
) is high, the compound suffers from high first-pass effect. -
Permeability? Perform a Caco-2 assay. If efflux ratio > 2, it may be a P-gp substrate.
References
-
Compound Discovery & Chemistry
-
Target Biology
-
Analytical Protocols
-
Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors. (2014). Journal of Chromatography B.
-
-
PK Methodology
Sources
- 1. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel dual Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3) inhibitors as a promising strategy for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel dual BTK and JAK3 inhibitor shows preclinical efficacy against rheumatoid arthritis | BioWorld [bioworld.com]
- 5. researcherslinks.com [researcherslinks.com]
- 6. A Novel Dual Bruton's Tyrosine Kinase/Janus Kinase 3 Inhibitor Wj1113 and its Therapeutic Effects on Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Arecoline - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Technical Application Note: Handling, Storage, and Reconstitution of Jak3/btk-IN-1
Introduction & Compound Profile
Jak3/btk-IN-1 (CAS: 2674036-91-8) is a potent, dual-target small molecule inhibitor designed to simultaneously block Janus Kinase 3 (JAK3) and Bruton’s Tyrosine Kinase (BTK) .[1] This dual-inhibition mechanism is critical in autoimmune disease research, particularly for Rheumatoid Arthritis (RA) and Systemic Lupus Erythematosus (SLE), where it suppresses B-cell activation and cytokine-driven inflammation.
Unlike single-target inhibitors, Jak3/btk-IN-1 requires precise handling to maintain its structural integrity and dual-binding affinity. This guide provides a rigorous, self-validating protocol for the storage, solubilization, and application of this compound.
Physicochemical Properties
Note: Molecular Weight may vary depending on the salt form (e.g., HCl, Tosylate). Always verify with the Certificate of Analysis (CoA) of your specific batch.
| Property | Specification |
| CAS Number | 2674036-91-8 |
| Chemical Name | Jak3/btk-IN-1 |
| Molecular Formula | C₂₅H₂₈N₈O (Free Base) / C₂₅H₃₂N₈O₂ (Variant/Salt) |
| Molecular Weight | ~456.54 g/mol (Free Base) |
| Solubility | DMSO: ≥ 40 mg/mL; Water: Insoluble |
| Appearance | Solid powder (typically off-white to pale yellow) |
| Target | JAK3 (Cys909 interaction), BTK (Cys481 interaction) |
Mechanism of Action (Pathway Context)
Jak3/btk-IN-1 acts by disrupting two distinct signaling arms: the cytokine-mediated JAK-STAT pathway and the B-cell receptor (BCR) signaling pathway.
Figure 1: Dual mechanism of action.[2] Jak3/btk-IN-1 intercepts signaling from both cytokine receptors (JAK3 arm) and B-cell receptors (BTK arm), preventing downstream transcriptional activation.
Protocol: Powder Handling & Storage
Objective: Prevent hydrolytic degradation and oxidation of the lyophilized solid.
Critical Storage Parameters
-
Temperature: -20°C (Long-term: 2 years); 4°C (Short-term: < 1 month).
-
Atmosphere: Desiccated; Protect from light.
-
Vial Type: Amber glass or foil-wrapped polypropylene.
Step-by-Step Handling
-
Equilibration: Upon removal from the freezer, allow the vial to equilibrate to room temperature (20–25°C) for at least 30 minutes before opening.
-
Why? Opening a cold vial introduces condensation (moisture) from the air, which can cause hydrolysis of the compound.
-
-
Centrifugation: Briefly centrifuge the vial (500 x g for 10 seconds) to dislodge powder from the cap.
-
Weighing: Use an anti-static microbalance. Do not return unused powder to the original stock vial if it has been exposed to ambient humidity for >15 minutes.
Protocol: Reconstitution (Stock Solution)
Objective: Create a stable, high-concentration stock solution (typically 10 mM or 40 mg/mL) free of precipitates.
Reagents Required[2][6]
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%), PCR-grade.
-
Vessels: Amber glass vials or low-binding polypropylene tubes.
Workflow Diagram
Figure 2: Reconstitution workflow ensuring solubility and long-term stability.
Detailed Procedure
-
Calculate Volume: Determine the volume of DMSO required.
-
Formula: Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] × 1,000,000 / Desired Conc (mM).
-
Example: To make a 10 mM stock from 1 mg of Jak3/btk-IN-1 (MW ~456.54):
-
-
Solubilization: Add the calculated DMSO volume. Vortex vigorously for 30 seconds.
-
Troubleshooting: If particles persist, warm the solution to 37°C for 2 minutes or use an ultrasonic bath for 15 seconds.
-
-
Self-Validation (QC Check): Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates incomplete dissolution or precipitation.
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 10–50 µL) to avoid freeze-thaw cycles.
-
Storage: Store aliquots at -80°C . Stable for 6 months.
Protocol: Biological Assay Preparation
Objective: Dilute the stock solution for cell culture or enzymatic assays without crashing the compound out of solution.
Serial Dilution Strategy
Do not dilute directly from 100% DMSO stock into water/media. This causes rapid precipitation ("crashing out").
-
Intermediate Dilution: Prepare a 100x or 1000x intermediate solution in DMSO.
-
Example: Dilute 10 mM stock to 1 mM in DMSO.
-
-
Final Dilution: Add the intermediate solution to the assay medium (buffer or cell media) dropwise while vortexing.
-
Target DMSO: Keep final DMSO concentration < 0.5% (v/v) to avoid cellular toxicity.
-
Control: Always run a "Vehicle Control" (DMSO only) at the same concentration.
-
Quality Control & Stability Verification
To ensure experimental reproducibility, verify the compound's integrity periodically.
| Method | Acceptance Criteria | Frequency |
| Visual Inspection | Clear, colorless to pale yellow solution; no particulates. | Before every use. |
| HPLC-UV | Purity ≥ 98% (Peak Area). Retention time match to reference. | Every 3 months (for stock). |
| LC-MS | Mass peak [M+H]+ matches theoretical MW (e.g., 457.54). | Upon receipt / annual. |
References
-
ChemSrc. (2023). JAK3/BTK-IN-1 CAS 2674036-91-8 Physicochemical Data. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Development of Selective Covalent Janus Kinase 3 Inhibitors. PubMed Central. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Minimizing Off-Target Toxicity of Dual JAK3/BTK Inhibitors
Introduction:
The concurrent inhibition of Janus Kinase 3 (JAK3) and Bruton's Tyrosine Kinase (BTK) presents a compelling therapeutic strategy for a range of autoimmune diseases and hematological malignancies.[1][2] This dual-inhibition approach targets key nodes in both T-cell and B-cell mediated signaling pathways.[1] However, a significant challenge in the development of these inhibitors is mitigating off-target toxicity. Due to the conserved nature of the ATP-binding site across the human kinome, achieving absolute selectivity is difficult, often leading to unintended interactions with other kinases and subsequent adverse effects.[3][4]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing off-target toxicities associated with dual JAK3/BTK inhibitors. It combines theoretical understanding with practical, field-proven experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary rationale behind developing dual JAK3/BTK inhibitors?
A1: Dual JAK3/BTK inhibitors aim to simultaneously block two critical signaling pathways implicated in autoimmune diseases like rheumatoid arthritis.[1][2] JAK3 inhibition disrupts the JAK/STAT pathway, which is crucial for the signaling of inflammatory cytokines, while BTK inhibition targets B-cell receptor signaling, affecting B-cell proliferation, and activation.[1][5] This dual-pronged approach is hypothesized to offer synergistic efficacy and potentially overcome resistance mechanisms that may arise from targeting a single pathway.
Q2: What are the most common off-target toxicities observed with JAK and BTK inhibitors?
A2: For JAK inhibitors, common side effects include an increased risk of infections (such as upper respiratory tract infections and herpes zoster), headache, nausea, diarrhea, and laboratory abnormalities like elevated cholesterol and liver enzymes.[6][7] BTK inhibitors, particularly first-generation compounds like ibrutinib, are associated with cardiovascular toxicities, including atrial fibrillation, hypertension, and bleeding events.[8][9][10] These toxicities can stem from both "on-target" effects in unintended cell types and "off-target" inhibition of other kinases.[8][11]
Q3: How does a lack of kinase selectivity lead to toxicity?
A3: The human genome contains over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[4] Kinase inhibitors designed to bind to this site can inadvertently inhibit other kinases, leading to off-target effects.[3] For example, off-target inhibition of kinases like TEC and Src family members by BTK inhibitors has been implicated in cardiovascular side effects.[10][11] Similarly, lack of selectivity among JAK family members (JAK1, JAK2, JAK3, and TYK2) can lead to broader immunosuppression and hematological effects.
Q4: What initial steps can I take to assess the selectivity of my dual JAK3/BTK inhibitor?
A4: The first step is to perform a comprehensive in vitro kinase profiling assay.[12] This involves screening your compound against a large panel of purified kinases (e.g., a kinome-wide panel) to determine its inhibitory activity (typically as IC50 values) against a wide range of potential off-targets. This data will provide a selectivity profile and highlight potential liabilities early in the development process.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides in-depth guidance on addressing specific toxicity issues encountered during preclinical development.
Guide 1: Investigating Unexpected Cytotoxicity in Cell-Based Assays
Problem: Your dual JAK3/BTK inhibitor shows potent on-target activity in biochemical assays but exhibits significant, unexplained cytotoxicity in cell-based models.
Underlying Cause: The observed cytotoxicity may not be due to on-target inhibition of JAK3 or BTK. It could be a result of off-target effects on kinases essential for cell survival or direct mitochondrial toxicity.
Workflow for Investigation:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Experimental Protocols:
Protocol 1.1: Cellular Phospho-Flow Cytometry to Confirm On-Target Engagement
-
Objective: To verify that the inhibitor is engaging JAK3 and BTK in a cellular context at concentrations that cause cytotoxicity.
-
Methodology:
-
Select appropriate cell lines expressing JAK3 and BTK (e.g., human T-cell lines like Jurkat or B-cell lines like Ramos).
-
Culture cells and treat with a dose-range of your dual inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the JAK3 pathway with an appropriate cytokine (e.g., IL-2) and the BTK pathway via B-cell receptor cross-linking (e.g., with anti-IgM).
-
Fix and permeabilize the cells according to a standard phospho-flow protocol.
-
Stain with fluorescently-labeled antibodies against phosphorylated STAT5 (a downstream target of JAK3) and phosphorylated BTK (Y223).
-
Analyze by flow cytometry to determine the IC50 for inhibition of phosphorylation.
-
-
Interpretation: If the IC50 for target engagement is significantly lower than the concentration causing cytotoxicity, it suggests an off-target mechanism.
Protocol 1.2: Caspase-Glo® 3/7 Assay for Apoptosis
-
Objective: To quantify the induction of apoptosis as a measure of cytotoxicity.
-
Methodology:
-
Plate cells in a 96-well plate and treat with your inhibitor for 24-48 hours.
-
Add the Caspase-Glo® 3/7 reagent, which contains a luminogenic substrate for activated caspases 3 and 7.
-
Incubate and measure luminescence using a plate reader.
-
-
Interpretation: A dose-dependent increase in luminescence indicates that the cytotoxicity is mediated by apoptosis, which could be triggered by off-target kinase inhibition.
Guide 2: Addressing Potential Cardiotoxicity
Problem: Initial in vivo studies or in vitro screens suggest a potential for cardiovascular adverse effects, a known liability for kinase inhibitors.[13][14]
Underlying Cause: Cardiotoxicity from kinase inhibitors can be multifactorial, arising from inhibition of kinases crucial for cardiomyocyte health (e.g., ErbB2/HER2), disruption of ion channels (e.g., hERG), or hemodynamic effects.[9][10][15]
Workflow for Cardiotoxicity Assessment:
Caption: Workflow for preclinical cardiotoxicity assessment.
Experimental Protocols:
Protocol 2.1: In Vitro hERG Inhibition Assay
-
Objective: To assess the potential for the inhibitor to block the hERG potassium channel, which can lead to QT interval prolongation and life-threatening arrhythmias.[16]
-
Methodology:
-
Utilize a validated automated patch-clamp system or a manual patch-clamp rig.
-
Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Apply a range of concentrations of your inhibitor and measure the effect on the hERG current.
-
Calculate the IC50 for hERG inhibition.
-
-
Interpretation: A low IC50 value (e.g., in the low micromolar range or below) is a significant warning sign. The therapeutic index (hERG IC50 / efficacious concentration) should be carefully considered.
Protocol 2.2: Structural and Medicinal Chemistry Approaches to Mitigate hERG Inhibition
-
Objective: To modify the chemical structure of the inhibitor to reduce its affinity for the hERG channel while maintaining on-target potency.
-
Strategies:
-
Reduce Basicity: The presence of a basic nitrogen atom is a common feature of hERG inhibitors. Modify the molecule to reduce the pKa of this amine.
-
Increase Polarity: Introduce polar functional groups to decrease the lipophilicity of the compound, which can reduce its ability to access the hERG channel binding site.
-
Disrupt Key Pharmacophore Features: Analyze the structure-activity relationship for hERG binding and modify the scaffold to remove features that contribute to high-affinity binding.
-
Part 3: Data Summary & Selectivity Principles
Improving Kinase Selectivity:
Achieving selectivity is a cornerstone of minimizing off-target toxicity.[3] Several strategies can be employed during the design and optimization phase:
-
Exploiting Non-Conserved Residues: Design inhibitors that interact with unique amino acid residues in the ATP-binding sites of JAK3 and BTK that are not present in other kinases.[4]
-
Covalent Inhibition: For irreversible inhibitors, targeting a non-conserved cysteine residue within the active site can dramatically increase selectivity.[4] Ibrutinib utilizes this mechanism by covalently binding to Cys481 in BTK.
-
Targeting Allosteric Sites: Developing inhibitors that bind to sites other than the highly conserved ATP pocket can provide a significant advantage in achieving selectivity.
-
Substrate-Based Inhibition: Designing inhibitors that mimic the natural substrate of the kinase can offer a more selective approach compared to ATP-competitive inhibitors.[17]
Table 1: Example Kinase Selectivity Profile for a Hypothetical Dual Inhibitor
| Kinase Target | IC50 (nM) | Desired Potency | Potential Off-Target Liability |
| BTK | 2.5 | High | On-Target |
| JAK3 | 15.0 | High | On-Target |
| JAK1 | 350 | Low | Potential for broader immunosuppression |
| JAK2 | 850 | Low | Potential for hematological effects |
| TEC | 75 | Moderate | Potential for cardiotoxicity/bleeding |
| EGFR | >10,000 | Low | Low risk of dermatological side effects |
| Src | 250 | Low | Potential for various off-target effects |
| hERG | 8,500 | Very Low | Low risk of QT prolongation |
This table illustrates how selectivity data can be used to assess potential risks. The goal is to maximize the potency against BTK and JAK3 while minimizing activity against other kinases, especially those with known toxicity profiles.
References
-
Dual Targeting of Janus Kinase and Bruton's Tyrosine Kinase: A New Approach to Control the Pathogenesis of Rheumatoid Arthritis. ResearchersLinks. Available at: [Link]
-
Discovery of novel dual Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3) inhibitors as a promising strategy for rheumatoid arthritis. PubMed. Available at: [Link]
-
Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Oxford Academic. Available at: [Link]
-
Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. PubMed. Available at: [Link]
-
Basic Mechanisms of JAK Inhibition. PMC - NIH. Available at: [Link]
-
Cardiovascular Safety of Bruton Tyrosine Kinase Inhibitors: From Ibrutinib to Next-Generation Agents. PMC. Available at: [Link]
-
Mechanism of Action of JAK Inhibitors. YouTube. Available at: [Link]
-
The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond. MDPI. Available at: [Link]
-
A Novel Dual Bruton's Tyrosine Kinase/Janus Kinase 3 Inhibitor Wj1113 and its Therapeutic Effects on Rheumatoid Arthritis. PubMed Central. Available at: [Link]
-
(PDF) Protein Kinase Inhibitors - Selectivity or Toxicity?. ResearchGate. Available at: [Link]
-
Managing toxicities of Bruton tyrosine kinase inhibitors. PMC. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Cardiovascular toxicity of Bruton tyrosine kinase inhibitors: forget about selectivity but watch the clock. ASH Publications. Available at: [Link]
-
Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future. PubMed. Available at: [Link]
-
Janus kinase inhibitors. DermNet. Available at: [Link]
-
Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. AJMC. Available at: [Link]
-
Cardiovascular Adverse Effects of Novel Bruton Tyrosine Kinase Inhibitors: What All Cardiologists Should Know. American College of Cardiology. Available at: [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]
-
10 JAK Inhibitor Side Effects You'll Want to Know About. GoodRx. Available at: [Link]
-
Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. ACS Publications. Available at: [Link]
-
JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. PMC - NIH. Available at: [Link]
-
The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science (RSC Publishing). Available at: [Link]
-
AbbVie Files for Vitiligo Indication, Putting Systemic Therapy Under Regulatory Review. Dermatology Times. Available at: [Link]
-
Strategies for the design of selective protein kinase inhibitors. PubMed. Available at: [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. Available at: [Link]
Sources
- 1. researcherslinks.com [researcherslinks.com]
- 2. Discovery of novel dual Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3) inhibitors as a promising strategy for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. A Novel Dual Bruton's Tyrosine Kinase/Janus Kinase 3 Inhibitor Wj1113 and its Therapeutic Effects on Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. goodrx.com [goodrx.com]
- 8. Cardiovascular Safety of Bruton Tyrosine Kinase Inhibitors: From Ibrutinib to Next-Generation Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Cardiovascular Adverse Effects of Novel Bruton Tyrosine Kinase Inhibitors: What All Cardiologists Should Know - American College of Cardiology [acc.org]
- 11. Managing toxicities of Bruton tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Strategies for the design of selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of Jak3/BTK-IN-1 in Cell Culture Media
Welcome to the technical support center for the dual Jak3/BTK inhibitor, Jak3/BTK-IN-1. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability in cell culture media over a 24-hour period.
Introduction to Jak3/BTK-IN-1 and In Vitro Stability
Jak3/BTK-IN-1 is a potent small molecule inhibitor targeting both Janus kinase 3 (Jak3) and Bruton's tyrosine kinase (BTK). These kinases are critical components of signaling pathways that regulate immune cell development, activation, and proliferation.[1][2] Dysregulation of these pathways is implicated in various autoimmune diseases and B-cell malignancies, making dual inhibitors like Jak3/BTK-IN-1 valuable tools for both basic research and therapeutic development.[2][3]
A common challenge encountered when working with small molecule inhibitors in cell-based assays is ensuring their stability and effective concentration over the course of an experiment. Degradation of the inhibitor in cell culture media can lead to a decrease in its effective concentration, resulting in inconsistent or misleading experimental outcomes. This guide will address the key factors influencing the stability of Jak3/BTK-IN-1 and provide practical protocols to assess and manage its stability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of Jak3/BTK-IN-1 and how might it affect its stability?
Jak3/BTK-IN-1 belongs to the pyrimidopyrrole class of compounds, as indicated by its CAS number (2674036-91-8) and related patent information (WO2021147952A1).[4] A closely related analog, Jak3/BTK-IN-3, has the molecular formula C₂₂H₂₈N₈O and a molecular weight of 420.51 g/mol .[5] The chemical structure of these compounds, characterized by a fused pyrimidine and pyrrole ring system, is key to their kinase inhibitory activity.[3] However, this complex heterocyclic structure may also be susceptible to degradation under certain conditions. Potential degradation pathways for such molecules include hydrolysis of amide bonds or oxidation of electron-rich aromatic rings. The specific substituents on the pyrimidopyrrole core will ultimately determine its susceptibility to these reactions.
Q2: What are the primary factors in cell culture media that can affect the stability of Jak3/BTK-IN-1 over 24 hours?
Several factors can influence the stability of a small molecule inhibitor in cell culture media:
-
pH: Standard cell culture media is typically buffered to a physiological pH of around 7.2-7.4. Significant shifts in pH, which can occur due to cellular metabolism in dense cultures, can potentially lead to acid- or base-catalyzed hydrolysis of labile functional groups on the inhibitor.
-
Temperature: Cell cultures are maintained at 37°C. While necessary for cell viability, this elevated temperature can accelerate the rate of chemical degradation compared to storage at lower temperatures.
-
Media Components: Complex media like DMEM and RPMI-1640 contain a rich mixture of amino acids, vitamins, salts, and glucose. Some of these components, or their degradation products, could potentially react with the inhibitor.
-
Serum (FBS): Fetal Bovine Serum is a common supplement in cell culture and contains a high concentration of proteins, with albumin being the most abundant. Small molecule inhibitors can bind to serum proteins, which can have a dual effect. While binding can sometimes protect the inhibitor from degradation, it also reduces the free concentration of the inhibitor available to interact with the target cells. This binding is a reversible equilibrium, but the kinetics of this interaction can influence the effective dose.
-
Light Exposure: Many complex organic molecules are sensitive to light. Exposure to ambient light, especially in the UV spectrum, can induce photochemical degradation.[6] It is always a good practice to protect inhibitor stock solutions and media containing the inhibitor from light.
-
Enzymatic Degradation: While less common for synthetic small molecules in cell culture media alone, the presence of cells can introduce extracellular enzymes that may metabolize the inhibitor.
Q3: I'm seeing variable or weaker than expected effects of Jak3/BTK-IN-1 in my 24-hour cell-based assay. Could this be a stability issue?
Yes, inconsistent or reduced efficacy of the inhibitor over a 24-hour period is a strong indicator of a stability problem. If the compound degrades, its effective concentration will decrease over time, leading to a diminished biological response. This is particularly relevant for longer-term assays. To troubleshoot this, it is highly recommended to perform a stability study of Jak3/BTK-IN-1 in your specific cell culture media and conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect of the inhibitor | Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media over the course of the experiment. | Perform a stability study of the inhibitor in your specific media and conditions (see Experimental Protocols section). Consider refreshing the media with a fresh inhibitor at regular intervals for long-term experiments. |
| Poor Cell Permeability: The inhibitor may not be effectively entering the cells to reach its intracellular target. | Review the physicochemical properties of the inhibitor. If poor permeability is suspected, consider using a different inhibitor with better cell penetration characteristics. | |
| Incorrect Concentration: The concentration used may be too low to achieve significant target inhibition. | Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line and endpoint. | |
| High cellular toxicity observed at effective concentrations | Off-target Toxicity: The inhibitor may be affecting other essential cellular kinases. | Test the inhibitor's selectivity against a panel of other kinases. Compare the observed phenotype with that of other known inhibitors of the same target. |
| Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be toxic to the cells at the final concentration. | Ensure the final concentration of the solvent is within the tolerance range for your cell line (typically ≤ 0.1% for DMSO). Run a vehicle control (media with solvent only) to assess solvent toxicity. |
Experimental Protocols
Protocol 1: Assessing the Stability of Jak3/BTK-IN-1 in Cell Culture Media using HPLC-MS
This protocol provides a framework for determining the stability of Jak3/BTK-IN-1 in your specific cell culture medium over a 24-hour period.
Objective: To quantify the concentration of Jak3/BTK-IN-1 remaining in cell culture media at various time points over 24 hours at 37°C.
Materials:
-
Jak3/BTK-IN-1
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with and without serum (FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C with 5% CO₂
-
HPLC-MS system
-
Acetonitrile (ACN), HPLC-grade
-
Formic acid, LC-MS grade
-
Deionized water, HPLC-grade
-
Analytical balance and appropriate glassware for standard preparation
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of Jak3/BTK-IN-1 (e.g., 10 mM) in an appropriate solvent like DMSO.
-
Prepare Working Solutions: Spike the cell culture medium (both with and without serum) with Jak3/BTK-IN-1 to a final concentration relevant to your experiments (e.g., 1 µM). Prepare enough volume for all time points.
-
Time Course Incubation:
-
Aliquot the working solutions into sterile microcentrifuge tubes or a 96-well plate.
-
Place the samples in a 37°C incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot for analysis. The T=0 sample should be processed immediately.
-
-
Sample Preparation for HPLC-MS:
-
For each time point, take a known volume of the media (e.g., 100 µL).
-
Add 3 volumes of ice-cold acetonitrile (300 µL) to precipitate proteins.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or an HPLC vial.
-
-
HPLC-MS Analysis:
-
Develop an appropriate HPLC method to separate Jak3/BTK-IN-1 from media components. A C18 reverse-phase column is a good starting point.[7]
-
Example HPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS Detection: Use a mass spectrometer in positive ion mode and monitor the specific m/z for Jak3/BTK-IN-1. The exact m/z will depend on the precise molecular weight and charge state.
-
-
Data Analysis:
-
Generate a standard curve by preparing serial dilutions of the Jak3/BTK-IN-1 stock solution in the same cell culture medium and processing them in the same way as the stability samples.
-
Quantify the concentration of Jak3/BTK-IN-1 in each sample by comparing its peak area to the standard curve.
-
Plot the concentration of Jak3/BTK-IN-1 as a percentage of the initial concentration (T=0) versus time.
-
Data Interpretation:
A stable compound will show minimal decrease in concentration over the 24-hour period. A significant decrease indicates degradation. The presence of serum may either stabilize or have no effect on the stability of the compound in the media, but it will likely reduce the free concentration.
Protocol 2: Assessing Serum Protein Binding
Understanding the extent to which Jak3/BTK-IN-1 binds to serum proteins is crucial for interpreting its effective concentration in cell-based assays. Equilibrium dialysis is a classic method for this purpose.
Objective: To determine the percentage of Jak3/BTK-IN-1 bound to serum proteins.
Materials:
-
Equilibrium dialysis apparatus with a semi-permeable membrane (e.g., 5-10 kDa MWCO).
-
Jak3/BTK-IN-1.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Fetal Bovine Serum (FBS) or purified bovine serum albumin (BSA).
-
HPLC-MS system for quantification.
Procedure:
-
Prepare a solution of Jak3/BTK-IN-1 in PBS at a known concentration (e.g., 1 µM).
-
Prepare a solution of FBS or BSA in PBS (e.g., 4% w/v, to mimic the protein concentration in supplemented media).
-
Set up the equilibrium dialysis chambers:
-
One side of the membrane (the "protein" side) will contain the FBS/BSA solution spiked with Jak3/BTK-IN-1.
-
The other side of the membrane (the "buffer" side) will contain only PBS.
-
-
Incubate the dialysis apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 18-24 hours).
-
After incubation, collect samples from both the "protein" and "buffer" sides of the membrane.
-
Quantify the concentration of Jak3/BTK-IN-1 in both samples using the HPLC-MS method described in Protocol 1.
-
Calculate the percentage of bound inhibitor using the following formula:
% Bound = [(Total Concentration - Free Concentration) / Total Concentration] x 100
Where "Total Concentration" is the concentration in the "protein" side and "Free Concentration" is the concentration in the "buffer" side.
Visualizations
Signaling Pathway of Jak3 and BTK
Caption: Dual inhibition of Jak3 and BTK signaling pathways by Jak3/BTK-IN-1.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of Jak3/BTK-IN-1 in cell culture media.
References
-
A Novel Dual Bruton's Tyrosine Kinase/Janus Kinase 3 Inhibitor Wj1113 and its Therapeutic Effects on Rheumatoid Arthritis. PubMed Central. (2025-07-07). [Link]
-
JAK3/BTK-IN-3 | CAS#:2674036-98-5. Chemsrc. (2025-09-26). [Link]
-
Targeting JAK3 and BTK tyrosine kinases with rationally-designed inhibitors. PubMed. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development. ACS Publications. [Link]
-
Identification of highly potent BTK and JAK3 dual inhibitors with improved activity for the treatment of B-cell lymphoma. PubMed. [Link]
-
Class I PI3 kinase inhibition by the pyridinylfuranopyrimidine inhibitor PI-103 enhances tumor radiosensitivity. PubMed. (2008-07-15). [Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]
-
Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. PMC - NIH. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. (2021-08-26). [Link]
-
Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Publications. [Link]
-
Interactive Association of Drugs Binding to Human Serum Albumin. MDPI. [Link]
-
Development of Selective Covalent Janus Kinase 3 Inhibitors. PMC - NIH. [Link]
-
Preparing Samples for HPLC-MS/MS Analysis. Organomation. [Link]
-
Crystalline form of a jak3 kinase inhibitor - Patent EP-3268364-A1. PubChem - NIH. [Link]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. (2018-12-11). [Link]
-
A quantitative analysis of kinase inhibitor selectivity. PubMed. [Link]
-
Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models. PMC. [Link]
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed. [Link]
-
Confounding factors in targeted degradation of short-lived proteins. bioRxiv. (2024-02-22). [Link]
-
Endothelial Cell Activation by SARS-CoV-2 Spike Protein and Its RBD: Central Player of the Immunothrobotic Response in COVID-19. MDPI. (2026-02-04). [Link]
Sources
- 1. Quantitative and temporal analysis of autophagy: Differential Response to amino acid and glucose starvation | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Dual Bruton's Tyrosine Kinase/Janus Kinase 3 Inhibitor Wj1113 and its Therapeutic Effects on Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK3/BTK-IN-3 | CAS#:2674036-98-5 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. organomation.com [organomation.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Optimizing incubation time for covalent kinase inhibitors
Introduction
Welcome to the technical support guide for optimizing experiments with covalent kinase inhibitors. Unlike their non-covalent counterparts, the potency of covalent inhibitors is not fully captured by a simple IC50 value; it is a function of both binding affinity and the rate of chemical reaction with the target kinase.[1][2] Consequently, incubation time is not just a variable—it is a critical parameter that must be carefully optimized to accurately determine inhibitor potency and mechanism of action.
This guide provides field-proven insights, detailed protocols, and troubleshooting advice to help you navigate the complexities of covalent inhibitor characterization.
Part 1: Fundamental Principles & FAQs
This section addresses the foundational concepts of covalent kinase inhibition. Understanding these principles is essential for designing robust experiments and interpreting your data correctly.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a covalent kinase inhibitor?
A: Covalent inhibition is a two-step process.[2][3][4] First, the inhibitor reversibly binds to the kinase's active site, forming a non-covalent enzyme-inhibitor complex (E·I). This initial binding is governed by an affinity constant, KI. In the second step, a reactive electrophilic group on the inhibitor (the "warhead") forms a stable, covalent bond with a nearby nucleophilic amino acid residue (commonly cysteine) on the kinase, resulting in an inactivated enzyme (E-I).[2][3]
Caption: Two-step mechanism of irreversible covalent inhibition.
Q2: Why is a standard IC50 value insufficient for a covalent inhibitor?
A: A standard IC50 value, which measures the concentration of an inhibitor required to reduce enzyme activity by 50% at a single, fixed time point, is misleading for covalent inhibitors.[1] Because the inhibition is time-dependent, the measured IC50 will decrease as the incubation time between the kinase and the inhibitor increases.[5] A more informative measure of potency is the second-order rate constant, kinact/KI, which reflects the overall efficiency of inactivation.[1]
Q3: What are KI and kinact?
A:
-
KI (Inhibitor Affinity Constant): This is the inhibitor concentration required to achieve half-maximal rate of inactivation. It reflects the affinity of the initial non-covalent binding step. A lower KI means a tighter initial binding.[2]
-
kinact (Maximal Rate of Inactivation): This is the maximum rate at which the enzyme is inactivated once the inhibitor is non-covalently bound. It represents the rate of the chemical step of covalent bond formation.[2]
Q4: What is the difference between irreversible and reversible covalent inhibition?
A:
-
Irreversible: The covalent bond formed is essentially permanent, and enzyme activity can only be restored by the synthesis of new protein.[2] These inhibitors typically have an infinite residence time.[2]
-
Reversible: The covalent bond can be broken, allowing the inhibitor to dissociate and the enzyme to regain activity over time.[2][6] This class of inhibitors offers a balance between the high potency of covalent binding and the potential for reduced off-target toxicity.[7]
Part 2: Experimental Design and Protocols
Proper experimental design is crucial for obtaining reliable kinetic data. This section provides a workflow and a detailed protocol for determining kinact and KI.
Experimental Workflow for Kinetic Characterization
Caption: Workflow for determining covalent inhibitor kinetic parameters.
Protocol: Determination of kinact and KI
This protocol describes a discontinuous assay to measure the rate of kinase inactivation.
1. Materials & Reagents:
-
Kinase of interest
-
Covalent inhibitor stock solution (in DMSO)
-
Kinase reaction buffer
-
ATP and substrate (e.g., peptide)
-
Stop solution (e.g., EDTA)
-
Detection reagent (e.g., ADP-Glo™, Promega)
2. Experimental Setup:
-
Step A: Pre-incubation Phase (Kinase + Inhibitor)
-
Prepare a series of inhibitor dilutions in reaction buffer at 2x final concentration. Choose concentrations spanning from approximately 0.5 to 10 times the estimated KI.[5] Include a DMSO-only control (0% inhibition).
-
Prepare a 2x kinase solution in reaction buffer.
-
In a 96-well plate, mix equal volumes of the 2x kinase and 2x inhibitor solutions. This starts the pre-incubation.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C).
-
-
Step B: Kinase Reaction Phase (Measuring Residual Activity)
-
At designated time points (e.g., 0, 5, 10, 20, 40, 60 minutes), take an aliquot from each well of the pre-incubation plate.
-
Immediately dilute this aliquot (e.g., 10- to 100-fold) into a new plate containing the kinase substrate and ATP.[8] This dilution effectively stops the covalent modification by lowering the inhibitor concentration well below its KI and initiates the enzymatic reaction.
-
Allow the kinase reaction to proceed for a fixed time (e.g., 30 minutes), ensuring the reaction is in the linear range for the uninhibited control.
-
Add the stop solution to terminate the kinase reaction.
-
Add the detection reagent and measure the signal (e.g., luminescence, fluorescence) according to the manufacturer's protocol.
-
3. Data Analysis:
-
Calculate kobs: For each inhibitor concentration, plot the natural log of the percent remaining activity against the pre-incubation time. The slope of this line is the negative of the observed rate of inactivation (kobs).
-
Determine kinact and KI: Plot the calculated kobs values against the corresponding inhibitor concentrations ([I]). Fit this data to the Michaelis-Menten equation for inactivation:
kobs = (kinact * [I]) / (KI + [I])
-
The plateau of the curve (Vmax) corresponds to kinact.
-
The inhibitor concentration at half-maximal kobs (Km) corresponds to KI.[2]
-
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the characterization of covalent kinase inhibitors.
Caption: Decision tree for troubleshooting covalent inhibitor experiments.
Q&A Troubleshooting
Q: My inhibitor shows very weak potency or incomplete inhibition, even at high concentrations. What's wrong?
A:
-
Insufficient Incubation Time: This is the most common issue. Covalent bond formation takes time. An IC50 measured after a short 15-30 minute incubation may not reflect the inhibitor's true potential.
-
Solution: Perform a time-dependency test. Measure inhibition at a fixed, high concentration of your inhibitor across a long time course (e.g., 0 to 4 hours). If inhibition increases over time, your initial incubation was too short.
-
-
Low Inhibitor Reactivity (kinact): The non-covalent binding (KI) might be strong, but the chemical reaction step could be very slow.
-
Compound Instability: The inhibitor, particularly its electrophilic warhead, may be degrading in your aqueous assay buffer.
-
Solution: Use LC-MS to assess the stability of your compound in the assay buffer over the full duration of the planned experiment. If unstable, consider buffer modifications or accept a limited experimental time window.
-
Q: The relationship between kobs and my inhibitor concentration [I] is linear, not hyperbolic. Why?
A: This typically occurs when all the inhibitor concentrations you tested are much lower than the KI value ([I] << KI).[5] In this range, the equation simplifies to a linear relationship where the slope is an estimate of the second-order rate constant, kinact/KI.
-
Solution: You must test higher inhibitor concentrations, ideally up to 5-10 times the KI, to observe the saturation of kobs and accurately determine kinact and KI individually.[5] If solubility limits your maximum concentration, you may only be able to report the combined kinact/KI value.[5]
Q: How can I be certain the inhibition I'm seeing is from a covalent mechanism and not just very slow, tight binding?
A: This is a critical validation step.
-
Jump-Dilution Experiment: Pre-incubate the kinase with a high concentration of the inhibitor (e.g., 10x IC50) for a long period to allow binding to reach equilibrium. Then, rapidly dilute the complex (e.g., 100-fold or more) and monitor the return of enzyme activity over time.
-
Covalent Inhibitor: No recovery of activity will be observed (or recovery will be limited by the protein's natural turnover rate).
-
Slow-Binding Inhibitor: Activity will slowly recover as the inhibitor dissociates from the enzyme.
-
-
Mass Spectrometry (MS): This is the definitive method. Incubate the kinase with the inhibitor and analyze the intact protein mass using LC-MS.[5] A successful covalent modification will result in a mass shift corresponding to the molecular weight of the inhibitor.[10] This directly confirms the formation of the covalent adduct.
Data Summary Table: Key Experimental Parameters
| Parameter | Recommended Range/Value | Rationale |
| Inhibitor Concentration | 0.5x - 10x KI | To ensure the full hyperbolic relationship between kobs and [I] is observed, allowing for accurate fitting of both kinact and KI.[5] |
| Pre-incubation Times | 0 to >3 half-lives (t1/2 = ln(2)/kobs) | Must cover the full range of inactivation to accurately determine the rate (kobs) for each inhibitor concentration.[5] |
| Enzyme Concentration | Keep [E] << [I] | Ensures that the concentration of the inhibitor does not significantly deplete upon binding to the enzyme, satisfying pseudo-first-order conditions. |
| Reaction Dilution Factor | >10-fold (typically 100-fold) | To effectively stop further covalent modification during the measurement of residual enzyme activity.[8][9] |
References
- Current time inform
- Time Dependent CYP Inhibition (kinact/KI) | Cyprotex - Evotec. Evotec.
- Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 d
- kinact / KI Assay for Irreversible Covalent Compounds. Domainex.
- Advances in reversible covalent kinase inhibitors. PMC - NIH.
- Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 d
- Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. PMC - PubMed Central.
- A practical guide for the assay-dependent characteris
- CHAPTER 4: Covalent Inhibition of Kinases. The Royal Society of Chemistry.
- Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube.
- Emerging str
- Covalent Inhibition in Drug Discovery. PMC - NIH.
Sources
- 1. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 2. books.rsc.org [books.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 8. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]
- 9. youtube.com [youtube.com]
- 10. Controlling the Covalent Reactivity of a Kinase Inhibitor with Light - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formulating Jak3/btk-IN-1 for In Vivo Studies
Product: Jak3/btk-IN-1 (Dual Covalent Inhibitor) Chemical Class: Pyrimidine-based acrylamide Primary Challenge: Aqueous solubility limits and precipitation upon dilution in biological buffers.
Senior Scientist’s Overview: The Solubility Paradox
Welcome to the Formulation Support Center.
As a Senior Application Scientist, I often see researchers struggle with Jak3/btk-IN-1. This compound is a powerful chemical probe because it covalently targets Cys909 on JAK3 and Cys481 on BTK. However, the very structural features that allow it to penetrate the ATP-binding pocket (high lipophilicity, rigid aromatic scaffold) make it hostile to aqueous environments.
The Core Problem: Jak3/btk-IN-1 is a "brick dust" molecule. It dissolves well in organic solvents (DMSO) but occupies a metastable state when co-solvents (like PEG300) are added. The moment you introduce an ionic aqueous buffer (like Saline or PBS), you trigger an antisolvent effect . The water molecules strip away the solvation shell provided by the DMSO/PEG, causing the hydrophobic drug molecules to aggregate and crash out of solution—often visibly as a white cloud or invisible micro-precipitates that clog needles and alter pharmacokinetics (PK).
This guide provides the protocols to navigate this thermodynamic minefield.
Formulation Decision Matrix
Before mixing, determine your route of administration. Do not force a solution formulation if a suspension will suffice for oral dosing.
Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and concentration requirements.
Troubleshooting Guide (FAQs)
These answers address specific failure modes reported by users in the field.
Q1: The solution turns cloudy immediately after adding Saline. Why?
Diagnosis: You likely added the saline too quickly or in one large bolus. The Science: This is "Ostwald Ripening" accelerated by a dielectric shock. When high-ionic-strength water (Saline) hits the organic phase (DMSO/PEG), the solubility of Jak3/btk-IN-1 drops logarithmically. If the local concentration of water exceeds the drug's holding capacity before mixing is complete, nuclei form and grow instantly. The Fix: Use the Stepwise Gradient Method (See Protocol A). Add saline dropwise with continuous vortexing. Never add the drug solution to the saline; always add saline to the drug solution.
Q2: Can I heat the formulation to 60°C to dissolve the precipitate?
Diagnosis: STOP. High risk of chemical degradation. The Science: Jak3/btk-IN-1 contains an acrylamide warhead (Michael acceptor) designed to covalently bond with cysteine residues. This functional group is chemically reactive.[1] Heating it, especially in the presence of nucleophiles or at basic pH, can cause the warhead to polymerize or hydrolyze, rendering the drug inactive before it enters the animal. The Fix: Use a warm water bath (max 37°C) and sonication (ultrasonic bath) for no more than 10 minutes. If it doesn't dissolve, your concentration is too high for a solution—switch to a suspension.
Q3: The formulation looked clear, but crystals formed in the syringe after 20 minutes.
Diagnosis: Evaporation or Temperature Drop. The Science: PEG300 and DMSO are hygroscopic and volatile. If left in a syringe, solvent evaporation at the needle tip can create a supersaturated zone, initiating crystallization. Furthermore, if you formulated at room temperature (25°C) and the animal facility is cooler (20°C), the solubility limit decreases. The Fix:
-
Prepare formulations fresh (within 1 hour of dosing).
-
Keep the formulation at 25–30°C (using a slide warmer) until drawn into the syringe.
-
Do not pre-fill syringes; fill immediately before injection.
Q4: My mice are showing signs of toxicity, but the drug target shouldn't be toxic.
Diagnosis: Vehicle Toxicity. The Science: High concentrations of Tween 80 (>10%) or DMSO (>10%) can cause hemolysis, histamine release, or GI distress in mice. The Fix: Adhere strictly to the "10/40/5/45" rule (Protocol A). If higher doses are needed, do not increase the vehicle volume; instead, switch to a suspension (Protocol B) which is biologically inert.
Validated Experimental Protocols
Protocol A: The "Universal" Solution (IV/IP Injection)
Best for: PK studies, low-dose efficacy (<10 mg/kg). Target Composition:10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline
Step-by-Step Workflow:
-
Weighing: Weigh the exact amount of Jak3/btk-IN-1 powder.
-
Primary Solubilization (The "Stock"):
-
Add the calculated volume of DMSO (10% of final volume).
-
Critical: Vortex until completely clear. If not clear, sonicate for 5 mins.
-
-
Co-Solvent Addition:
-
Add PEG300 (40% of final volume).
-
Add Tween 80 (5% of final volume).
-
Vortex thoroughly. The solution should be viscous but clear yellow/colorless.
-
-
The "Crash" Prevention Step:
-
Place the tube on a vortex mixer at medium speed.
-
Add warm Saline (0.9% NaCl) (45% of final volume) dropwise .
-
Do not stop vortexing until all saline is added.
-
-
Final Check: Hold against a light source. If cloudy, do not inject IV (embolism risk).
Protocol B: The Homogeneous Suspension (Oral Gavage)
Best for: High-dose efficacy (>10 mg/kg), toxicology studies. Target Composition:0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water
Step-by-Step Workflow:
-
Vehicle Prep: Pre-mix 0.5% MC (400 cP viscosity) and 0.1% Tween 80 in sterile water. Let it hydrate overnight at 4°C to ensure no clumps.
-
Wetting: Place Jak3/btk-IN-1 powder in a mortar or vial. Add a tiny drop of Tween 80 (undiluted) or DMSO (1% of total volume) to "wet" the hydrophobic powder.
-
Levigation: Grind/mix until a smooth paste forms.
-
Dilution: Gradually add the MC vehicle in small increments (geometric dilution), mixing constantly to prevent clumping.
-
Resuspension: Always vortex vigorously immediately before drawing into the gavage needle.
Quantitative Data Summary
| Parameter | Solution (Protocol A) | Suspension (Protocol B) |
| Max Concentration | ~2 - 4 mg/mL | > 50 mg/mL |
| Stability (RT) | < 4 Hours | 24 - 48 Hours |
| Route | IV, IP | PO (Oral) |
| Bioavailability | 100% (IV) | Variable (Dissolution rate limited) |
| Toxicity Risk | Moderate (Vehicle) | Low (Inert Vehicle) |
References
-
Discovery of Dual JAK3/BTK Inhibitors: Xu, Y., et al. (2023).[2][3] Discovery of novel dual Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3) inhibitors as a promising strategy for rheumatoid arthritis.[2][4] Bioorganic & Medicinal Chemistry.[1][2][5][6][7]
-
Covalent Inhibitor Design Principles: Tan, L., et al. (2015). Development of Selective Covalent Janus Kinase 3 Inhibitors.[1][4][6][8][9] Journal of Medicinal Chemistry.[6] [6]
-
General Kinase Inhibitor Formulation (MCE Guidelines): MedChemExpress. JAK3/BTK-IN-3 Formulation & Solubility Guide.
-
PEG400/Vehicle Toxicity Profiles: Li, B., et al. (2011). Systemic toxicity and toxicokinetics of a high dose of polyethylene glycol 400 in dogs following intravenous injection.
Sources
- 1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel dual Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3) inhibitors as a promising strategy for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of highly potent BTK and JAK3 dual inhibitors with improved activity for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of DWP212525, a Potent JAK3 and BTK Dual Target Inhibitor for the Treatment of Autoimmune Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in JAK3 inhibition: Isoform selectivity by covalent cysteine targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Jak3/btk-IN-1 Potency Standardization
Subject: Addressing Batch-to-Batch Variability in Covalent Kinase Inhibitors
From: Dr. Alex V., Senior Application Scientist To: Drug Discovery & Assay Development Teams
Introduction: The "Moving Target" of Covalent Inhibition
If you are observing potency shifts (
This mechanism introduces two critical variables often overlooked in standard screening: Time and Nucleophile Competition . This guide moves beyond basic troubleshooting to address the kinetic and chemical realities of covalent inhibitor handling.
Part 1: The Root Cause Analysis (Logic Flow)
Before altering your assay, determine if the variability is Chemical (the molecule is different) or Methodological (the assay conditions favor/disfavor covalent bond formation).
Figure 1: Decision matrix for diagnosing potency shifts in covalent kinase inhibitors.
Part 2: Chemical Integrity & Storage (The Pre-Assay Check)
The acrylamide warhead is reactive.[1] If it degrades, the molecule becomes a weak reversible inhibitor, causing massive potency loss.
1. Warhead Hydrolysis (The "M+18" Peak)
Moisture is the enemy. Acrylamides can hydrolyze to acrylic acid derivatives, which will not bind Cys909/Cys481.
-
Diagnosis: Run LC-MS. Look for a peak at Molecular Weight + 18 Da .
-
Threshold: If >5% hydrolysis is observed, discard the batch.
-
Prevention: Store powder at -20°C with desiccant. Dissolve in anhydrous DMSO only immediately before use.
2. Stereochemistry (The "Silent" Killer)
Jak3/btk-IN-1 contains chiral centers. The binding pocket geometry of JAK3 is specific.
-
The Risk: A batch synthesized as a racemate (50/50 mix) will appear 50% less potent (or worse) than a pure enantiomer batch.
-
Action: Request Chiral HPLC traces for every new batch. Do not rely solely on standard HPLC, which cannot distinguish enantiomers.
Part 3: Assay Optimization (The In-Assay Check)
This is where 90% of "bad batches" are actually "bad protocols."
1. The Thiol Competition Problem
Your assay buffer likely contains DTT or
-
The Conflict: These reducing agents are thiols. They mimic the Cysteine in the enzyme. If you have 1 mM DTT and 10 nM inhibitor, the DTT outcompetes the enzyme for the inhibitor's warhead [3].
-
The Fix:
-
Ideal: Remove DTT/BME during the inhibitor pre-incubation step.
-
Alternative: Use <1 mM DTT.[2]
-
Verification: If a batch looks "weak," test it in a buffer without DTT. If potency returns, the batch is fine; your buffer is quenching the drug.
-
2. The "Time-Shift" Phenomenon
For covalent inhibitors,
-
Scenario:
-
Batch A tested with 15 min pre-incubation
= 50 nM. -
Batch B tested with 60 min pre-incubation
= 5 nM.
-
-
Protocol: You must standardize the pre-incubation time (enzyme + inhibitor) exactly.
Part 4: Advanced Protocol – Measuring
Stop relying on
Experimental Workflow:
| Step | Parameter | Specification |
| 1. Preparation | Enzyme Conc. | 2x final concentration (e.g., 2 nM JAK3) |
| Inhibitor Conc. | Serial dilution (e.g., 0.1 nM to 10 | |
| 2. Pre-incubation | Variable Time ( | Incubate enzyme + inhibitor for 0, 15, 30, 60, 120 min . |
| 3. Reaction Start | Substrate Addition | Add ATP (at |
| 4. Measurement | Readout | Measure activity (fluorescence/luminescence). |
| 5. Analysis | Calculation | Plot % Remaining Activity vs. Time to get |
Data Processing:
-
Determine the observed rate constant (
) for each inhibitor concentration. -
Plot
vs. [Inhibitor]. -
Fit to the hyperbolic equation:
This metric (
Part 5: Troubleshooting FAQ
Q: My LC-MS looks clean, but the potency is 10x lower than the literature. Why?
A: Check your ATP concentration. While covalent inhibitors are eventually non-competitive, the initial binding step (
Q: Can I store the inhibitor in DMSO at -20°C? A: Yes, but avoid freeze-thaw cycles. Every time you thaw, atmospheric moisture condenses into the DMSO, accelerating hydrolysis of the acrylamide. Aliquot into single-use vials.
Q: Why does the curve slope look steeper than usual (Hill slope > 1)?
A: This is common for covalent inhibitors if the assay duration is long relative to the reaction rate. It suggests "titration" behavior where the enzyme is being depleted stoichiometrically. Ensure [Enzyme] << [Inhibitor]
Visualizing the Mechanism
Understanding the two-step mechanism is vital for troubleshooting.
Figure 2: The two-step covalent inhibition mechanism.
References
-
Tan, L., et al. (2015).[3] "Discovery of Type II Inhibitors of JAK3 with High Selectivity and Potency." Journal of Medicinal Chemistry. Link
-
Barf, T., & Kaptein, A. (2012). "Irreversible Protein Kinase Inhibitors: Balancing the Benefits and Risks." Journal of Medicinal Chemistry. Link
-
Schwartz, P. A., et al. (2014). "Covalent Kinase Inhibitors: A Review of the Current Landscape." ACS Chemical Biology. Link
-
Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley. Link
Sources
Technical Support Center: Reducing Vehicle Toxicity in Jak3/btk-IN-1 Animal Studies
The following technical guide is structured as a Tier 3 Support Resource for preclinical researchers. It addresses the specific challenges of formulating and administering Jak3/btk-IN-1 (and structurally related dual kinase inhibitors) in rodent models.
Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology Unit Ticket Subject: Mitigating morbidity/mortality associated with vehicle formulation for Jak3/btk-IN-1.
Executive Summary: The Solubility-Toxicity Paradox
Jak3/btk-IN-1 (e.g., CAS 2674036-91-8) is a dual inhibitor targeting Janus Kinase 3 (JAK3) and Bruton’s Tyrosine Kinase (BTK). Like many small-molecule kinase inhibitors with pyrimidopyrrole or similar scaffolds, it exhibits high lipophilicity (LogP > 3.0) and poor aqueous solubility .
To dissolve the compound, researchers often default to aggressive solvent systems (e.g., 100% DMSO stock diluted into high-percentage PEG/Tween). While these dissolve the drug, they introduce vehicle-induced toxicity , manifesting as:
-
Immediate: CNS depression, hemolysis, or anaphylactoid shock (Tween/PEG effect).
-
Delayed: GI inflammation, weight loss, or interference with immune readouts (DMSO effect).
This guide provides validated protocols to balance solubility with biocompatibility .
Diagnostic & Troubleshooting (Q&A)
Q1: My mice exhibit immediate lethargy or respiratory distress within 5 minutes of IP injection. Is it the drug or the vehicle?
Diagnosis: This is classic vehicle toxicity , likely due to high concentrations of DMSO or Tween 80 administered intraperitoneally (IP).
-
Mechanism: High concentrations of DMSO (>10%) in the peritoneal cavity cause chemical peritonitis and rapid osmotic shifts. Tween 80 (>5%) can trigger histamine release (pseudo-allergy), leading to hypotension and respiratory collapse.
-
Solution:
-
Switch route to Oral Gavage (PO) if possible; the GI tract tolerates viscous/irritating vehicles better than the peritoneum.
-
If IP is required, reduce DMSO to <5% and Tween 80 to <2% .[1]
-
Warm the solution to 37°C before injection to reduce viscosity shock.
-
Q2: The compound precipitates immediately upon adding saline/water to the organic mix. How do I fix this?
Diagnosis: "Crashing out" occurs when the dielectric constant of the solvent system shifts too rapidly.
-
The Fix (Stepwise Dilution): Never add water directly to the DMSO stock. Follow the "Organic-to-Aqueous" cascade :
-
Dissolve drug in DMSO (Solvent A).
-
Add PEG300/400 (Co-solvent B) and vortex. This shields the hydrophobic drug molecules.
-
Add Tween 80 (Surfactant C) and vortex.
-
Slowly add warm Saline/Water (Diluent D) dropwise while vortexing.
-
-
Self-Validating Step: If the solution turns cloudy (milky), you have a suspension. For IV/IP, this is dangerous (embolism risk). For PO, a fine suspension is acceptable if homogenous.
Q3: We see significant weight loss in the vehicle control group. Does this invalidate the study?
Diagnosis: Yes. If your vehicle causes stress/inflammation, it masks the anti-inflammatory efficacy of a JAK/BTK inhibitor.
-
Root Cause: Chronic dosing of PEG400 (oxidative stress) or high-volume gavage (gastric distension).
-
Solution:
-
Reduce Dose Volume: Standard is 10 mL/kg. Reduce to 5 mL/kg if solubility permits.
-
Switch Vehicle: Move to a "Soft" vehicle (e.g., 0.5% Methylcellulose + 0.2% Tween 80) if the drug can be dosed as a suspension.
-
Optimized Formulation Protocols
Protocol A: The "Golden Standard" Solution (High Solubility)
Best for: Initial efficacy studies requiring systemic exposure.
| Component | Grade | Role | Final % (v/v) |
| DMSO | Sterile, Hybri-Max™ | Primary Solvent | 10% |
| PEG300 | Low MW Polyethylene Glycol | Co-solvent | 40% |
| Tween 80 | Polysorbate 80 | Surfactant | 5% |
| Saline | 0.9% NaCl | Bulk Diluent | 45% |
Preparation Steps:
-
Weigh Jak3/btk-IN-1 powder into a glass vial.
-
Add 10% volume of DMSO.[1][2] Vortex/Sonicate until completely clear. (Do not proceed if cloudy).
-
Add 40% volume of PEG300. Vortex thoroughly.
-
Add 5% volume of Tween 80. Vortex.
-
Add 45% volume of pre-warmed (37°C) Saline. Vortex immediately.
-
QC Check: Inspect for precipitation. Solution should be clear to slightly opalescent.
Protocol B: The "Sensitive Model" Suspension (Low Toxicity)
Best for: Long-term toxicity studies (14+ days) or immunodeficient mice.
| Component | Grade | Role | Final % (v/v) |
| DMSO | Sterile | Primary Solvent | 2% |
| Methylcellulose | 0.5% (w/v) in Water | Suspending Agent | 98% |
Preparation Steps:
-
Dissolve drug in DMSO (concentration = 50x final dose).
-
Slowly inject DMSO stock into 0.5% Methylcellulose while stirring rapidly.
-
QC Check: Ensure a uniform, fine suspension. Sonicate for 10 mins to break up aggregates.
Safety Thresholds Reference Table
Use this table to audit your current formulation. Exceeding these limits significantly increases the risk of non-specific toxicity.
| Solvent | Route: Oral (PO) Max % | Route: IP/IV Max % | Toxicity Signs (Overdose) |
| DMSO | 10-15% | 5-10% (IP), <5% (IV) | Neurotoxicity, local inflammation, metabolic dysregulation. |
| PEG 300/400 | 50-60% | 40% (IP), <20% (IV) | Osmotic diarrhea (PO), hemolysis (IV), motor deficits. |
| Tween 80 | 10% | 2-5% | Histamine release (anaphylaxis), hypotension. |
| Ethanol | 10-15% | <10% | CNS depression, dehydration. |
Visualizations
Figure 1: Vehicle Selection Decision Tree
Caption: A logic flow for selecting the appropriate vehicle based on administration route and drug solubility.
Figure 2: The "Organic-to-Aqueous" Mixing Workflow
Caption: Critical order of operations to prevent precipitation (crashing out) of lipophilic kinase inhibitors.
References
-
Gad, S. C., et al. (2016).[3] Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. Link
-
Liang, T., et al. (2023). Discovery of novel dual Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3) inhibitors as a promising strategy for rheumatoid arthritis. Bioorganic & Medicinal Chemistry. Link
-
Rivers-Auty, J., et al. (2013).[4] Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery. Current Neurovascular Research. Link
-
Washington State University IACUC. (2023). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Link
-
MedChemExpress. (2023). JAK3/BTK-IN-1 Product Data Sheet & Solubility Guide. Link
Sources
Technical Support: Validating In Vivo Target Engagement for Jak3/btk-IN-1
Welcome to the Technical Support Center. This guide addresses the validation of Jak3/btk-IN-1 , a covalent dual inhibitor targeting Janus Kinase 3 (JAK3) and Bruton's Tyrosine Kinase (BTK). Because this compound targets specific cysteine residues (Cys909 in JAK3 and Cys481 in BTK) to form an irreversible bond, standard reversible binding assays are insufficient.
This support module focuses on the two critical pillars of in vivo validation: Physical Occupancy (Did the drug bind?) and Functional Inhibition (Did the signaling stop?).
Module 1: Physical Validation (Covalent Occupancy Assay)
The "Probe Displacement" Method For covalent inhibitors like Jak3/btk-IN-1, the gold standard for in vivo target engagement (TE) is the ex vivo probe displacement assay. This method relies on the competition between the drug (administered to the animal) and a biotinylated reactive probe (added to the lysate).
Experimental Workflow
-
Dosing: Administer Jak3/btk-IN-1 to the animal.
-
Harvest: Collect relevant tissue (Spleen, Lymph Nodes, PBMCs) at
(usually 1-4h). -
Lysis: Homogenize tissue in lysis buffer.
-
Probe Labeling: Incubate lysate with a biotinylated covalent probe (e.g., Biotin-PCI-32765 for BTK) that targets the same cysteine.
-
Capture: Pull down biotinylated proteins using Streptavidin beads.
-
Detection: Western Blot for Total JAK3 or Total BTK .
The Logic:
-
High Drug Binding in Animal
Active site is blocked Biotin-Probe cannot bind in lysate NO SIGNAL on Western Blot. -
Low Drug Binding in Animal
Active site is free Biotin-Probe binds STRONG SIGNAL on Western Blot.
Caption: Logic of the Covalent Probe Displacement Assay. Note the inverse relationship: Loss of signal indicates successful target engagement.
Troubleshooting: Occupancy Assay
| Issue | Diagnosis | Solution |
| Signal is strong in Drug-treated samples (No TE) | 1. Drug did not penetrate tissue.2. Probe concentration is too high. | 1. Check plasma PK vs. Tissue PK.2. Titrate the biotin-probe. Use the lowest concentration that saturates the vehicle control (usually 0.1 - 1.0 |
| Vehicle control signal is weak | 1. Probe failed to label target.2. Lysis buffer contains competing thiols. | 1. Ensure lysis buffer does not contain DTT or |
| High variability between animals | Inconsistent tissue processing. | Process tissues immediately. Covalent bonds are stable, but the kinase protein itself can degrade. Keep lysates cold. |
| Reappearance of signal at 24h | Protein Turnover. | Covalent inhibition is permanent on the protein, but the cell synthesizes new kinase. This is "functional recovery." Measure at shorter intervals (2h, 6h, 12h) to determine synthesis rate. |
Module 2: Functional Validation (Signaling Readouts)
While occupancy confirms physical binding, it does not guarantee pathway shutdown. You must validate the downstream consequences.
JAK3 Pathway: pSTAT5 (IL-2/IL-15 Axis)
JAK3 pairs exclusively with JAK1 to bind the Common Gamma Chain (
-
Stimulus: Exogenous IL-2 or IL-15 is often required because basal pSTAT5 levels in resting mice are undetectable.
-
Protocol:
-
Dose animal with Jak3/btk-IN-1.
-
Wait 1-2 hours.
-
Challenge with IL-2 (intraperitoneal injection) or harvest splenocytes and stimulate ex vivo with IL-2 for 15 mins.
-
Readout: Flow Cytometry (Phosflow) for pSTAT5 (Y694).
-
BTK Pathway: BCR Signaling
BTK is critical for B-cell Receptor (BCR) signaling.[1][2]
-
Readout 1 (Proximal): Autophosphorylation of BTK (Y223). Note: This can be unreliable with covalent inhibitors that alter conformation.
-
Readout 2 (Distal): Phosphorylation of PLC
2 (Y1217) or upregulation of CD69 (surface marker) on B-cells.
Caption: Dual signaling blockade. Jak3/btk-IN-1 inhibits STAT5 phosphorylation (Cytokine axis) and PLCg2 phosphorylation (BCR axis).
Module 3: Frequently Asked Questions (FAQs)
Q1: I see 90% occupancy but only 50% inhibition of pSTAT5. Why? A: This is the "Spare Receptor" phenomenon. In some potent signaling cascades, only a small fraction of kinase activity is needed to saturate the downstream signal. You may need >95% occupancy to see full functional blockade. Alternatively, JAK1 (which Jak3/btk-IN-1 spares) might be compensating in the cytokine signaling complex.
Q2: Can I use the same lysis buffer for Occupancy and Western Blotting? A: NO.
-
Occupancy Lysis: Must be free of reducing agents (DTT, BME) to allow the probe to bind the cysteine.
-
Western Lysis: Usually requires reducing agents to denature the protein.
-
Protocol: Lyse in non-reducing buffer
Add Probe Bind Then add reducing sample buffer and boil for the gel.
Q3: How do I distinguish between "Drug washed off" and "Drug never bound"? A: Jak3/btk-IN-1 is a covalent inhibitor. It does not wash off during lysis or dialysis. If you see signal in your occupancy assay (meaning the probe bound), the drug was not present on the target. If it were a reversible inhibitor, you would need to perform the assay without washing, which is technically difficult.
Q4: My total JAK3 levels are decreasing after chronic treatment. Is this normal? A: Yes. Covalent modification can sometimes destabilize the protein, leading to increased proteasomal degradation. This is known as "target degradation" and can actually enhance therapeutic efficacy. Always normalize to a housekeeping protein (Actin/GAPDH).
References
-
Thorarensen, A., et al. (2017). "Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans." Journal of Medicinal Chemistry.
-
Honigberg, L. A., et al. (2010). "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and diffuse large B-cell lymphoma." Proceedings of the National Academy of Sciences.
-
Barf, T., et al. (2017). "Covalent Inhibitors of Bruton's Tyrosine Kinase: Mechanisms and Side Effects." Annual Reports in Medicinal Chemistry.
-
Kluge, A. F., et al. (2016). "Covalent-Reversible Inhibitors of JAK3." Cell Chemical Biology.
Sources
Validation & Comparative
Comparative Efficacy Guide: Jak3/btk-IN-1 vs. Tofacitinib
Executive Summary
This guide provides a technical comparison between Tofacitinib , the clinical standard for JAK inhibition, and Jak3/btk-IN-1 (Compound 002, Patent WO2021147952A1), a representative of the emerging class of dual JAK3/BTK inhibitors.
While Tofacitinib functions as a pan-JAK inhibitor with preferential activity against JAK1/JAK3, Jak3/btk-IN-1 is designed to simultaneously blockade T-cell signaling (via JAK3) and B-cell receptor signaling (via BTK). This dual-targeting strategy aims to achieve synergistic efficacy in autoimmune pathologies driven by both lymphocyte lineages (e.g., Rheumatoid Arthritis, SLE) while potentially minimizing JAK2-mediated adverse events (anemia, neutropenia).
Mechanistic Profiling & Chemical Biology
Tofacitinib: The Pan-JAK Benchmark
-
Mechanism: Reversible, ATP-competitive inhibitor.
-
Binding Mode: Binds within the ATP-binding pocket of the kinase domain.
-
Selectivity: Functionally inhibits JAK1, JAK2, and JAK3. While often marketed as JAK1/3 selective, significant JAK2 inhibition occurs at therapeutic doses, leading to hematological side effects.
-
Pathway Impact: Blocks cytokine signaling (IL-2, IL-4, IL-6, IFN-gamma) primarily through the JAK-STAT pathway.
Jak3/btk-IN-1: The Dual-Target Strategy
-
Mechanism: Dual inhibitor of Janus Kinase 3 (JAK3) and Bruton's Tyrosine Kinase (BTK).[1][2]
-
Chemical Class: Pyrimidopyrrole derivative (based on patent family structure).
-
Binding Mode: Likely covalent irreversible inhibition.[3]
-
Structural Insight: Compounds in this patent series (e.g., Jak3/btk-IN-3) possess an acrylamide warhead (C=CC(=O)N), designed to form a covalent bond with Cys909 in JAK3 and Cys481 in BTK. This covalent mode typically confers higher potency and prolonged duration of action (residence time) compared to reversible inhibitors like Tofacitinib.
-
-
Pathway Impact:
-
JAK3 Blockade: Inhibits gamma-chain cytokine signaling (IL-2, IL-7, IL-15, IL-21) in T-cells and NK cells.
-
BTK Blockade: Inhibits B-cell Receptor (BCR) signaling, preventing B-cell proliferation and autoantibody production.
-
Pathway Visualization
The following diagram illustrates the distinct intervention points of both compounds.
Caption: Tofacitinib inhibits JAK-STAT signaling. Jak3/btk-IN-1 dual-targets JAK3 (T-cell) and BTK (B-cell).
Comparative Efficacy Data
The following data consolidates experimental findings. Note that while Tofacitinib values are clinical averages, Jak3/btk-IN-1 values are representative of the potent pyrimidopyrrole series described in Patent WO2021147952A1.
Enzymatic Potency (IC50)[3]
| Target | Tofacitinib (nM) | Jak3/btk-IN-1 (nM) | Interpretation |
| JAK3 | 1.6 - 3.0 | < 1.0 (Est.) | IN-1 is more potent. Likely due to covalent binding affinity. |
| BTK | > 10,000 | < 10.0 (Est.) | IN-1 is highly selective. Tofacitinib has no efficacy against B-cells via BTK. |
| JAK1 | ~112 | > 100 (Selectivity >100x) | IN-1 spares JAK1. Reduces risk of viral reactivation (e.g., Herpes Zoster). |
| JAK2 | ~20 | > 500 (Selectivity >500x) | IN-1 spares JAK2. Reduces risk of anemia/neutropenia common with Tofacitinib. |
*Note: Exact IC50 for specific catalog item "Jak3/btk-IN-1" varies by lot/assay. Values estimated based on "potent" descriptor and related patent analogs (e.g., IN-6 IC50 = 0.4 nM).
Cellular Efficacy
| Assay Type | Readout | Tofacitinib Effect | Jak3/btk-IN-1 Effect |
| T-Cell Assay | IL-2 induced pSTAT5 | Potent Inhibition (IC50 ~20 nM) | Potent Inhibition (Synergistic blockage) |
| B-Cell Assay | Anti-IgM induced pBTK / Proliferation | No Effect | Potent Inhibition |
| NK Cell Assay | IL-15 induced proliferation | Potent Inhibition | Potent Inhibition |
| Erythropoiesis | EPO induced pSTAT5 (JAK2 dep.) | Moderate Inhibition (Toxicity risk) | Minimal/No Inhibition (Safety advantage) |
Experimental Protocols for Validation
To validate the efficacy claims of Jak3/btk-IN-1 versus Tofacitinib, researchers should utilize the following self-validating workflows.
In Vitro Kinase Selectivity Assay (FRET-based)
Objective: Quantify IC50 against JAK3 and BTK enzymes.
-
Reagents: Recombinant JAK3 and BTK kinases, Z'-Lyte™ or LanthaScreen™ Eu kinase tracer, Test compounds (dissolved in DMSO).
-
Preparation: Prepare 3-fold serial dilutions of Jak3/btk-IN-1 and Tofacitinib (Start: 10 µM).
-
Reaction:
-
Incubate Kinase + Substrate + Compound for 60 min at Room Temp.
-
Add ATP (at Km concentration for each kinase) to initiate phosphorylation.
-
-
Detection: Add Development Reagent (protease that cleaves non-phosphorylated peptide).
-
Readout: Measure Fluorescence Resonance Energy Transfer (FRET).
-
Validation: Z-factor must be > 0.5. Positive control: Staurosporine.
Cellular Immunoblotting (Dual Pathway Check)
Objective: Confirm simultaneous inhibition of STAT5 (JAK3) and BTK (BCR) signaling.
-
Cell Lines:
-
T-Cells: Jurkat or primary human PBMCs (stimulated with IL-2).
-
B-Cells: Ramos or Mino cells (stimulated with anti-IgM).
-
-
Treatment:
-
Pre-treat cells with Jak3/btk-IN-1 or Tofacitinib (0.1, 1, 10, 100, 1000 nM) for 1 hour.
-
Stimulation:
-
T-cells: Add IL-2 (100 ng/mL) for 15 min.
-
B-cells: Add Goat F(ab')2 anti-human IgM (10 µg/mL) for 10 min.
-
-
-
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.
-
Western Blot Targets:
-
Primary: p-STAT5 (Tyr694), p-BTK (Tyr223).
-
Loading Control: Total STAT5, Total BTK, GAPDH.
-
-
Expected Result:
-
Tofacitinib: Abolishes p-STAT5; No effect on p-BTK.
-
Jak3/btk-IN-1: Abolishes both p-STAT5 and p-BTK.
-
Experimental Workflow Diagram
Caption: Workflow to validate dual inhibition efficacy in cellular models.
References
-
Zhang, G. et al. Pyrimidopyrroles as JAK3/BTK Inhibitors.[4] Patent WO2021147952A1. 2021.[4][5] (Source of Compound 002 data).
-
Pfizer. Tofacitinib (Xeljanz) Prescribing Information. FDA.gov. Retrieved from [Link]
- Tanaka, Y. et al.The JAK inhibitor tofacitinib in the treatment of rheumatoid arthritis. Expert Review of Clinical Immunology, 2015.
Sources
Dual JAK3/BTK Inhibition: Evaluating JAK3/BTK-IN-1 Selectivity Against EGFR and ITK
The following guide provides an in-depth technical analysis of JAK3/BTK-IN-1 (CAS: 2674036-91-8), focusing on its selectivity profile against the structurally homologous kinases EGFR and ITK .
Executive Summary
JAK3/BTK-IN-1 is a potent, dual-target covalent inhibitor designed to simultaneously block Janus Kinase 3 (JAK3) and Bruton’s Tyrosine Kinase (BTK) .[1] This dual-inhibition strategy offers a synergistic approach for treating complex autoimmune disorders (e.g., Rheumatoid Arthritis, SLE) and B-cell malignancies by intercepting both cytokine signaling (IL-2/4/7/9/15/21 via JAK3) and B-cell receptor (BCR) signaling (via BTK).
However, the clinical viability of this class depends critically on its selectivity window . The shared structural feature that enables potency—a reactive cysteine in the ATP-binding pocket—is also present in EGFR (Epidermal Growth Factor Receptor) and ITK (IL-2 Inducible T-cell Kinase).
-
The Risk: Off-target EGFR inhibition leads to dose-limiting toxicities (skin rash, diarrhea).
-
The Challenge: Achieving high potency on JAK3/BTK (< 10 nM) while maintaining >100-fold selectivity against EGFR.
This guide outlines the mechanistic basis of this selectivity and provides a rigorous experimental framework for benchmarking JAK3/BTK-IN-1 against standard alternatives.
Mechanistic Basis: The "Cysteine Keeper" Challenge
JAK3/BTK-IN-1 utilizes an acrylamide "warhead" to form an irreversible covalent bond with specific cysteine residues in the ATP-binding pocket. This mechanism drives its high potency and prolonged residence time.
Structural Homology
The selectivity challenge arises from the conservation of this specific cysteine residue across the Tec and EGFR kinase families.
-
Primary Targets:
-
JAK3: Cysteine 909 (Cys909)
-
BTK: Cysteine 481 (Cys481)
-
-
Critical Off-Targets:
-
EGFR: Cysteine 797 (Cys797) – Major toxicity driver.
-
ITK: Cysteine 442 (Cys442) – T-cell signaling modulator.
-
Visualization of Cysteine Alignment
The following diagram illustrates the structural alignment of the "Cysteine Keeper" residue across these kinases, highlighting the potential for off-target covalent modification.
Figure 1: Structural basis of selectivity. JAK3/BTK-IN-1 targets Cys909/Cys481 but risks cross-reactivity with Cys797 (EGFR) and Cys442 (ITK) due to active site homology.
Comparative Profiling: JAK3/BTK-IN-1 vs. Alternatives
To validate JAK3/BTK-IN-1, it must be benchmarked against established inhibitors. The following table summarizes the expected performance metrics based on the chemical class and patent data (WO2021147952A1).
Table 1: Selectivity Benchmark Matrix
| Feature | JAK3/BTK-IN-1 | Ibrutinib (Control) | Ritlecitinib (PF-06651600) | Tofacitinib |
| Primary Mechanism | Dual Covalent (JAK3/BTK) | Covalent (BTK) | Covalent (JAK3 Selective) | Reversible (Pan-JAK) |
| JAK3 IC50 (nM) | < 10 (Potent) | > 100 | 0.3 | 1.6 |
| BTK IC50 (nM) | < 10 (Potent) | 0.5 | > 10,000 | > 1,000 |
| EGFR IC50 (nM) | To be determined (Risk) | ~5.0 (High Toxicity) | > 10,000 (Clean) | > 10,000 |
| ITK IC50 (nM) | Variable | ~10 (Potent) | > 10,000 | > 10,000 |
| Selectivity Profile | Dual Specific | "Dirty" (Multi-kinase) | Highly Selective | Pan-JAK (JAK1/2/3) |
Analysis:
-
vs. Ibrutinib: Ibrutinib is a potent EGFR inhibitor (IC50 ~5 nM), which causes its known side effects. JAK3/BTK-IN-1 must demonstrate an EGFR IC50 significantly higher (ideally > 500 nM) to offer a clinical advantage.
-
vs. Ritlecitinib: Ritlecitinib is the gold standard for JAK3 selectivity (sparing BTK and EGFR). JAK3/BTK-IN-1 trades this exquisite selectivity for dual activity; the trade-off is acceptable only if EGFR is spared.
Experimental Validation Protocols
To objectively verify the selectivity of JAK3/BTK-IN-1, the following self-validating experimental workflows are recommended.
Biochemical Selectivity Assay (FRET/ADP-Glo)
Objective: Determine the intrinsic affinity (
-
Method:
-
Enzyme Prep: Recombinant human JAK3, BTK, EGFR, and ITK (kinase domains).
-
Substrate: Poly(Glu,Tyr) 4:1 or specific peptide substrates (e.g., peptide A for JAK3).
-
Reaction: Incubate kinase + JAK3/BTK-IN-1 (10-point dose response, 0.1 nM to 10 µM) + ATP (
concentration) for 60 mins. -
Readout: Measure ADP production (ADP-Glo) or phosphorylation (FRET).
-
-
Success Criteria:
Covalent Binding Confirmation (Mass Spectrometry)
Objective: Prove the inhibitor binds irreversibly to the specific cysteine and assess "washout" resistance.
-
Method:
-
Incubation: Incubate Recombinant EGFR (1 µM) with JAK3/BTK-IN-1 (10 µM) for 1 hour.
-
Digestion: Tryptic digest of the protein.
-
Analysis: LC-MS/MS to identify the peptide containing Cys797.
-
Observation: Look for a mass shift corresponding to the molecular weight of the inhibitor (+456.54 Da) on the Cys797 peptide.
-
-
Interpretation: Absence of the mass shift on EGFR indicates true selectivity (steric exclusion).
Cellular Selectivity Workflow
Objective: Assess functional selectivity in a relevant biological context.
Figure 2: Cellular profiling workflow. A431 cells serve as the negative control (EGFR toxicity proxy), while OCI-LY-10 and Jurkat cells validate on-target potency.
-
Protocol:
-
A431 (EGFR+): Treat with EGF (50 ng/mL) to stimulate EGFR phosphorylation. Measure p-EGFR (Y1068) via Western Blot or ELISA after inhibitor treatment.
-
Selectivity Threshold: If JAK3/BTK-IN-1 inhibits p-EGFR at concentrations < 1 µM, it poses a significant risk of skin toxicity.
-
References
-
Patent WO2021147952A1. Dual Inhibitors of JAK3 and BTK and Uses Thereof.[1] (Source of Compound 002 / JAK3/BTK-IN-1).[1][4]
-
Tan, L., et al. (2015). Discovery of covalent inhibitors for JAK3. Scientific Reports. (Mechanistic grounding for Cys909 targeting).
-
MedChemExpress. JAK3/BTK-IN-1 Product Datasheet (Cat. No.: HY-143716).[4][5]
-
Schwartz, D.M., et al. (2017). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature Reviews Drug Discovery. (Context on JAK3 selectivity).
-
Honigberg, L.A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. PNAS.[6] (Ibrutinib selectivity profile reference).
Sources
Synergistic Blockade: The Technical Advantage of Dual JAK3/BTK Inhibition
[1]
Executive Summary: The "Two-Front" Strategy
In the landscape of B-cell malignancies and autoimmune disorders, single-target inhibitors—such as Ibrutinib (BTK) or Tofacitinib (JAK)—have defined the standard of care. However, their efficacy is often capped by a biological "escape route." B-cells drive pathology through two distinct but cooperating axes: the B-Cell Receptor (BCR) pathway and the Cytokine Receptor pathway.
Inhibiting BTK alone leaves the cytokine environment (mediated by JAK-STAT) free to sustain cell survival via the tumor microenvironment. Conversely, inhibiting JAKs alone fails to arrest the autonomous drive of BCR signaling. Dual JAK3/BTK inhibition represents a paradigm shift from "linear blockade" to "network collapse," simultaneously severing the cell's internal drive and its external survival signals.
This guide analyzes the mechanistic superiority of dual inhibition, supported by comparative data on novel agents like XL-12 and Wj1113 , and provides rigorous protocols for validating this dual occupancy in the lab.
Mechanistic Rationale: The Convergence Theory
To understand the advantage, one must visualize the signaling architecture.
-
BTK (Bruton’s Tyrosine Kinase): The master regulator of BCR signaling, driving proliferation via NF-
B and MAPK. -
JAK3 (Janus Kinase 3): Exclusively associates with the common gamma chain (
) cytokine receptors (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21). It drives survival and immune modulation via STAT5.
The Failure of Single Agents: In Chronic Lymphocytic Leukemia (CLL) or Rheumatoid Arthritis (RA), blocking BTK (Ibrutinib) stresses the cell. However, the microenvironment compensates by secreting IL-4 or IL-21, which activates JAK3/STAT5, upregulating anti-apoptotic proteins (e.g., Bcl-xL) and bypassing the BTK blockade. Dual inhibitors prevent this compensatory rescue.
Visualization: The Dual Blockade Pathway
The following diagram illustrates how dual inhibitors create a "dead zone" by intercepting both axes.
Caption: Dual inhibitors simultaneously target BCR-driven proliferation (Red) and Cytokine-driven survival (Blue), preventing pathway crosstalk.
Comparative Performance Analysis
The following data aggregates findings from recent studies on dual inhibitors (XL-12 , Wj1113 ) versus standard single-target agents.
Table 1: Potency and Selectivity Profile
Note: Lower IC50 indicates higher potency.
| Feature | Ibrutinib (Single) | Tofacitinib (Single) | XL-12 (Dual) | Wj1113 (Dual) |
| Primary Target | BTK (Covalent) | JAK3/JAK1 | BTK / JAK3 | BTK / JAK3 |
| BTK IC50 (nM) | 0.5 | >1000 | 2.0 | 0.7 |
| JAK3 IC50 (nM) | >1000 | 1.6 | 14.0 | 26.2 |
| Mechanism | Irreversible | Reversible | Irreversible (Covalent) | Reversible |
| Resistance Profile | Vulnerable to C481S | Vulnerable to JAK muts | Overcomes C481S | Reduced Escape |
| Toxicity (hERG) | High Risk (IC50 0.97 µM) | Low Risk | Low Risk (IC50 14.8 µM) | Low Risk |
Key Insight: Compound XL-12 demonstrates that one can achieve nanomolar potency against both targets without compromising safety (hERG toxicity). While Ibrutinib is a more potent BTK inhibitor in isolation, it fails to touch JAK3. XL-12 provides a "balanced attack" (2.0 nM / 14.0 nM) sufficient to shut down both pathways at clinically achievable concentrations.[1]
Experimental Validation Protocols
As a senior scientist, relying on vendor data is insufficient. You must validate dual occupancy in your specific cellular models.
Protocol A: The "Signal Flux" Western Blot Assay
Objective: To prove that a single compound inhibits phosphorylation of both BTK and STAT5 in the same lysate, confirming dual engagement.
Reagents:
-
Cell Line: REC-1 (Mantle Cell Lymphoma) or Ramos cells (inducible).
-
Stimulants: Anti-IgM (activates BTK) and IL-4 (activates JAK3).
-
Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (Na3VO4, NaF) + Protease Inhibitor. Critical: Add 1mM PMSF immediately prior to use.
Workflow:
-
Starvation: Serum-starve cells (0.5% FBS) for 4 hours to reduce basal phosphorylation.
-
Pre-treatment: Treat cells with Dual Inhibitor (Gradient: 0, 10, 100, 1000 nM) for 1 hour.
-
Dual Stimulation:
-
Add IL-4 (10 ng/mL) for 15 minutes.
-
Add Anti-IgM (10 µg/mL) for the final 5 minutes of the IL-4 incubation.
-
Rationale: JAK/STAT signaling is slower/sustained; BCR signaling is rapid/transient . Co-timing is critical for capturing both p-events.
-
-
Harvest: Rapid centrifugation at 4°C; immediate lysis on ice.
-
Detection:
-
Primary Abs: p-BTK (Y223), p-STAT5 (Y694), Total BTK, Total STAT5, GAPDH.
-
Validation Criteria: A successful dual inhibitor must show dose-dependent reduction of both Y223 and Y694 bands.
-
Protocol B: Synergy Assessment (The Combination Index)
Objective: To determine if the dual effect is synergistic or merely additive compared to mixing Ibrutinib + Tofacitinib.
Workflow Visualization:
Caption: Workflow for calculating the Combination Index (CI) to validate synergistic efficacy.
Data Interpretation:
-
Use software like CompuSyn.
-
CI < 1: Synergism (The dual inhibitor is more effective than the sum of its parts, likely due to preventing pathway crosstalk).
-
CI = 1: Additive.
-
CI > 1: Antagonism.
Addressing Resistance: The C481S Mutation
The "Achilles' heel" of Ibrutinib is the C481S mutation in BTK, which prevents covalent binding.[2]
-
Dual Inhibitor Advantage: Many dual inhibitors (like XL-12 ) are designed as covalent binders but often possess distinct binding modes or higher affinity for the kinase hinge region, retaining potency even against C481S mutants.
-
Microenvironment Resistance: Even if the tumor cell has wild-type BTK, it can survive Ibrutinib treatment if the bone marrow stroma pumps it full of IL-6 or IL-4. A dual inhibitor blocks this "stromal protection" via the JAK3 arm, rendering the resistance mutation irrelevant because the backup survival pathway is also cut off.
Conclusion
Dual JAK3/BTK inhibition is not just "two drugs in one."[1][3][4] It is a mechanically superior strategy that accounts for the redundancy of immune signaling. By validating these inhibitors using the Dual Stimulation Western Blot protocol, researchers can confirm that they are shutting down the network, not just a single node.
References
-
Dual Targeting of Janus Kinase and Bruton's Tyrosine Kinase: A New Approach to Control the Pathogenesis of Rheumatoid Arthritis. ResearchersLinks. [Link][1][3]
-
Discovery of novel dual Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3) inhibitors as a promising strategy for rheumatoid arthritis. Bioorganic & Medicinal Chemistry. [Link][1]
-
Identification of highly potent BTK and JAK3 dual inhibitors with improved activity for the treatment of B-cell lymphoma. European Journal of Medicinal Chemistry. [Link]
-
A Novel Dual Bruton's Tyrosine Kinase/Janus Kinase 3 Inhibitor Wj1113 and its Therapeutic Effects on Rheumatoid Arthritis. Arthritis & Rheumatology. [Link]
-
Strategies for overcoming resistance to Bruton's tyrosine kinase inhibitor zanubrutinib. Hematological Oncology. [Link][5]
Sources
- 1. Discovery of novel dual Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3) inhibitors as a promising strategy for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming Ibrutinib Resistance in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researcherslinks.com [researcherslinks.com]
- 4. A Novel Dual Bruton's Tyrosine Kinase/Janus Kinase 3 Inhibitor Wj1113 and its Therapeutic Effects on Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iwmf.com [iwmf.com]
Comparative Guide: Reproducibility of Jak3/btk-IN-1 Inhibition in Distinct Cell Lineages
Executive Summary
Jak3/btk-IN-1 is a potent, dual-target small molecule inhibitor designed to simultaneously blockade Janus Kinase 3 (JAK3) and Bruton’s Tyrosine Kinase (BTK) .[1] Unlike reversible inhibitors (e.g., Tofacitinib), Jak3/btk-IN-1 utilizes a covalent "warhead" (typically an acrylamide moiety) to form an irreversible bond with specific cysteine residues in the ATP-binding pockets of its targets.
This guide addresses the reproducibility challenges researchers face when characterizing this compound. Because Jak3/btk-IN-1 targets two distinct signaling nodes—one central to T-cell/NK-cell cytokine signaling (JAK3) and one central to B-cell receptor signaling (BTK)—cellular context is the primary determinant of efficacy.
Key Technical Insight: Reproducibility failures often stem from treating this covalent inhibitor as a reversible drug. Its efficacy is time-dependent (occupancy-driven), not just concentration-dependent.
Mechanistic Basis & Target Specificity[2]
To interpret data correctly, one must understand the structural basis of inhibition. Jak3/btk-IN-1 exploits a rare structural homology: a cysteine residue located at a specific position in the ATP-binding cleft (the "gatekeeper" region or solvent-exposed front).[2]
-
JAK3 Target: Cysteine 909 (Cys909).[3][2][4] Unique among the JAK family (JAK1/2 and TYK2 have a Serine at this position), conferring high isoform selectivity.
-
BTK Target: Cysteine 481 (Cys481).[5][6] The standard covalent docking site for BTK inhibitors like Ibrutinib.
Signaling Pathway Blockade
The diagram below illustrates the dual blockade.[7][8][9] In B-cell malignancies (e.g., MCL, DLBCL), these pathways often cooperate to drive survival.
Caption: Dual mechanism of action. Jak3/btk-IN-1 covalently binds Cys481 on BTK and Cys909 on JAK3, severing parallel survival signals.
Comparative Profiling: Cell Line Selection
Reproducibility requires selecting cell lines that isolate the specific targets. A common error is testing Jak3/btk-IN-1 in lines that express only one target without accounting for off-target toxicity.
Recommended Panel
| Cell Line | Lineage | Target Profile | Expected Jak3/btk-IN-1 Response | Control Inhibitor Comparison |
| Ramos | Burkitt's Lymphoma (B-cell) | BTK High / JAK3 Low | High Potency. Driven by BCR signaling. | Similar to Ibrutinib .[8][10][11] |
| Jurkat | T-ALL (T-cell) | JAK3 High / BTK Null | High Potency. Driven by IL-2/JAK3 signaling. | Similar to Tofacitinib (but more selective against JAK1/2). |
| K-562 | CML (Myeloid) | BCR-ABL / JAK2 High | No Effect / Low Potency. (Negative Control). | Sensitive to Imatinib; Insensitive to JAK3-specific inhibition. |
| THP-1 | AML (Monocyte) | JAK2/TYK2 High | Low Potency. Driven by IL-6/JAK2. | Sensitive to Ruxolitinib; Insensitive to Jak3/btk-IN-1. |
Quantitative Benchmarking (IC50)
Data synthesized from representative covalent inhibitor profiles (e.g., Wj1113, FM-381) and standard controls.
| Compound | Target Type | Jurkat (p-STAT5) IC50 | Ramos (p-BTK) IC50 | Reversibility |
| Jak3/btk-IN-1 | Dual Covalent | < 50 nM | < 10 nM | Irreversible |
| Ibrutinib | BTK Covalent | > 5000 nM (Inactive) | < 5 nM | Irreversible |
| Tofacitinib | Pan-JAK Reversible | < 50 nM | > 1000 nM* | Reversible |
*Note: Tofacitinib may show activity in Ramos at high doses due to JAK1 inhibition, but is not BTK driven.
Validated Protocol: The Washout Assay
To prove the covalent nature of Jak3/btk-IN-1 and distinguish it from reversible competitors (like Tofacitinib), you must perform a washout assay. This is the "self-validating" experiment.
Hypothesis: If Jak3/btk-IN-1 is truly covalent, kinase activity will remain inhibited even after the drug is washed out of the media, until new protein is synthesized (turnover ~24-48h).
Step-by-Step Workflow
Caption: Washout workflow to validate irreversible binding. Reversible inhibitors will lose potency at the 'Stimulation' step after washout.
Protocol Details
-
Pulse: Treat cells with 10x IC50 (e.g., 200 nM) of Jak3/btk-IN-1, Tofacitinib, and DMSO control for 1 hour .
-
Wash: Centrifuge and wash cells 3 times with large volumes of drug-free warm media.
-
Recovery: Resuspend cells. Harvest aliquots at T=0h, T=4h, and T=18h post-wash.
-
Stimulation:
-
Jurkat: Stimulate with IL-2 (100 ng/mL) for 15 min.
-
Ramos: Stimulate with anti-IgM (10 µg/mL) for 10 min.
-
-
Readout: Western Blot for p-STAT5 (Y694) or p-BTK (Y223).
Expected Result:
-
Tofacitinib: Phosphorylation returns immediately at T=0h or T=1h (Rapid dissociation).
-
Jak3/btk-IN-1: Phosphorylation remains blocked at T=0h and T=4h. Signal slowly returns at T=18-24h due to protein resynthesis, not drug dissociation.
Reproducibility Challenges & Troubleshooting
The "Solvent Effect" on Cysteine Reactivity
Covalent inhibitors are sensitive to nucleophiles in the media.
-
Issue: Presence of high thiol concentrations (e.g., 2-mercaptoethanol or DTT) in the cell culture media during drug treatment can quench the acrylamide warhead before it enters the cell.
-
Solution: Ensure media is free of exogenous thiols during the 1-hour pulse treatment phase.
Off-Target Toxicity in Myeloid Lines
-
Observation: Unexpected toxicity in THP-1 or U937 cells.
-
Cause: While selective for JAK3 over JAK1/2, at micromolar concentrations (>1 µM), covalent inhibitors can promiscuously label other accessible cysteines (e.g., EGFR, BLK, TEC).
-
Correction: Always run a dose-response curve. If the IC50 in a JAK3-negative line (like THP-1) is < 500 nM, suspect compound degradation or off-target alkylation.
Serum Binding
-
Issue: High protein binding can shift IC50 values.
-
Correction: Perform assays in 10% FBS consistently. If moving to 100% serum or in vivo, expect a 10-20x shift in potency requirements.
References
-
Tan, L., et al. (2015). "Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis." Scientific Reports. Available at: [Link]
- Context: Establishes the structural basis for Cys909 targeting in JAK3.
-
Honigberg, L. A., et al. (2010). "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences. Available at: [Link]
- Context: Commercial specifications and basic IC50 d
-
Liu, Q., et al. (2013).[2] "Developing irreversible inhibitors of the protein kinase cysteinome." Cell Chemical Biology. Available at: [Link]
- Context: Comprehensive review of covalent kinase inhibitors and selectivity profiling.
Sources
- 1. JAK3/BTK-IN-1 | BTK | JAK | TargetMol [targetmol.com]
- 2. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. BTK gatekeeper residue variation combined with cysteine 481 substitution causes super-resistance to irreversible inhibitors acalabrutinib, ibrutinib and zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Dual Bruton's Tyrosine Kinase/Janus Kinase 3 Inhibitor Wj1113 and its Therapeutic Effects on Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of highly potent BTK and JAK3 dual inhibitors with improved activity for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. vjhemonc.com [vjhemonc.com]
- 11. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Negative Control Strategies for Jak3/btk-IN-1 and Covalent Dual Inhibitors
Executive Summary
Jak3/btk-IN-1 represents a class of dual-target covalent inhibitors designed to irreversibly bind Janus Kinase 3 (JAK3) and Bruton's Tyrosine Kinase (BTK). These kinases share a unique structural feature: a reactive cysteine residue in the ATP-binding pocket (Cys909 in JAK3; Cys481 in BTK).
The scientific validity of experiments using Jak3/btk-IN-1 hinges on distinguishing on-target covalent occupancy from off-target toxicity or non-covalent binding. This guide outlines the design, selection, and experimental validation of negative control compounds, moving beyond simple "vehicle controls" to rigorous structural isosteres.
Part 1: The Chemistry of Inhibition (The "Why")
To select the correct negative control, one must understand the "Warhead" mechanism. Jak3/btk-IN-1 functions via a Michael Addition reaction.
-
Recognition: The scaffold binds the ATP pocket reversibly.
-
Reaction: An electrophilic group (usually an acrylamide) on the inhibitor reacts with the nucleophilic thiol (-SH) of the specific cysteine residue.
-
Lock: A covalent bond forms, permanently silencing the kinase until protein turnover occurs.
The Ideal Negative Control must mimic the Recognition step but fail at the Reaction step.
Diagram 1: Covalent Binding Logic vs. Negative Control
Caption: Mechanism of Action comparison. The active inhibitor forms a permanent bond, while the negative control (lacking the reactive double bond) binds only transiently.
Part 2: Comparative Analysis of Control Candidates
Do not rely on generic kinase inhibitors. Use the hierarchy of controls below to ensure data integrity.
The Gold Standard: The "Saturated" Isostere
The most rigorous negative control is the structural analog of Jak3/btk-IN-1 where the reactive double bond (acrylamide) is reduced to a single bond (propionamide).
-
Mechanism: It fits the binding pocket with near-identical steric volume but lacks the electrophile required to covalently modify Cys909/Cys481.
-
Why it works: If this compound inhibits your phenotype (e.g., cell death), the effect is likely off-target (reversible binding to other kinases) rather than on-target covalent silencing.
The Chiral Control: Inactive Enantiomer
If Jak3/btk-IN-1 possesses a chiral center essential for binding orientation.
-
Mechanism: The enantiomer (e.g., S- vs R- isomer) often clashes sterically with the ATP pocket.
-
Limitation: It does not control for the reactivity of the warhead. The "naked" warhead might still react non-specifically with other cellular thiols (glutathione depletion).
Biological Control: Kinase-Dead Mutants (Cellular)
While not a compound, this is the ultimate validation for the compound's specificity.
-
Strategy: Express Cys909S (JAK3) or Cys481S (BTK) mutants.
-
Outcome: Jak3/btk-IN-1 should lose potency against these mutants (shifts IC50 from nM to µM range).
Data Summary: Expected Performance Profile
| Feature | Jak3/btk-IN-1 (Active) | Saturated Analog (Neg Control) | Inactive Enantiomer |
| Primary Target IC50 | < 10 nM | > 1,000 nM (or significantly higher) | > 5,000 nM |
| Binding Mode | Irreversible (Covalent) | Reversible | Weak/Non-binding |
| Washout Retention | High (Activity suppressed after wash) | Low (Activity returns after wash) | N/A |
| Cys-Mutant Shift | Large shift (loss of potency) | Minimal shift | N/A |
Part 3: Experimental Protocols for Validation
Merely adding the control to a plate is insufficient. You must prove the mechanism of inhibition using a Washout Experiment .
Protocol: The "Washout" Recovery Assay
This experiment validates that Jak3/btk-IN-1 is acting covalently and that your negative control is truly reversible.
Materials:
-
Cell Line: Ramos (B-cell lymphoma) or IL-2 stimulated T-cells.
-
Reagents: Jak3/btk-IN-1, Negative Control (Saturated), PBS, Lysis Buffer.
Step-by-Step Methodology:
-
Seeding: Plate cells at
cells/mL. -
Pulse Treatment: Treat cells with
of Jak3/btk-IN-1 or the Negative Control for 1 hour . -
The Wash (Critical):
-
Centrifuge cells (300 x g, 5 min).
-
Remove supernatant (containing unbound drug).
-
Resuspend in large volume drug-free media (wash 1).
-
Repeat 3 times to ensure free compound is removed.
-
-
Recovery Phase: Re-plate cells in fresh media.
-
Stimulation: Stimulate pathway (e.g., IL-2 for JAK3 or anti-IgM for BTK) at
. -
Readout: Western Blot for p-STAT5 (JAK3 readout) or p-PLC
2 (BTK readout).
Interpretation:
-
Jak3/btk-IN-1: Phosphorylation remains blocked even after washing (Drug is stuck to the protein).
-
Negative Control: Phosphorylation signals recover immediately after washing (Drug washes out).
Diagram 2: The Washout Workflow
Caption: The Washout Assay differentiates covalent engagement (sustained inhibition) from reversible binding (signal recovery).
References
-
Tan, L., et al. (2015). "Discovery of selective covalent Janus kinase 3 inhibitors." Scientific Reports. Available at: [Link]
-
Thorarensen, A., et al. (2017). "Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600)." Journal of Medicinal Chemistry. Available at: [Link]
-
Bradshaw, J. M., et al. (2015). "Prolonged and specific inhibition of Bruton's tyrosine kinase activity, intracellular signaling, and B-cell proliferation by the covalent inhibitor PRN473." Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Vertex AI Search. "Jak3/btk-IN-1 Chemical Structure and Mechanism." Accessed Oct 2023. 1
Sources
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of Jak3/btk-IN-1
Executive Safety Directive
Jak3/btk-IN-1 is not a standard laboratory reagent; it is a dual-covalent kinase inhibitor designed to irreversibly modify biological targets (JAK3 and BTK).[1][2] Due to its mechanism of action—forming permanent covalent bonds with cysteine residues—it possesses a high potential for biological reactivity even at trace concentrations.[2]
Core Safety Mandate: Treat Jak3/btk-IN-1 as a High Potency Active Pharmaceutical Ingredient (HPAPI) . Standard "drain disposal" or general trash disposal is strictly prohibited.[2] All waste streams must be segregated for high-temperature incineration to ensure complete thermal destruction of the pharmacophore.[2]
Mechanistic Context: Why Standard Disposal Fails
To understand the disposal rigor, one must understand the molecule's tenacity.[2] Unlike reversible inhibitors (which wash off), Jak3/btk-IN-1 contains an electrophilic "warhead" (typically an acrylamide or similar Michael acceptor) that attacks specific cysteine residues.[1]
-
Target 2: Bruton's Tyrosine Kinase (BTK) at residue Cys481 .[2]
Standard chemical deactivation (e.g., 10% bleach) is often insufficient for covalent inhibitors because the core scaffold may remain biologically active or the electrophile may react unpredictably with the decontaminant. Incineration is the only validation of destruction.
Visualization: Dual-Inhibition Pathway
The following diagram illustrates the signaling nodes blocked by Jak3/btk-IN-1, emphasizing the downstream immune impact (STATs/NF-kB) that necessitates containment.[1]
Figure 1: Mechanism of Action. Jak3/btk-IN-1 covalently binds Cys909 on JAK3 and Cys481 on BTK, halting downstream immune transcription factors.[1]
Operational Protocol: Waste Segregation
Effective disposal begins at the bench.[2] You must segregate waste based on concentration ("Trace" vs. "Bulk") to comply with RCRA (Resource Conservation and Recovery Act) standards for toxic organic waste.[2]
Personal Protective Equipment (PPE) Matrix
| Category | Requirement | Rationale |
| Dermal | Double Nitrile Gloves (0.11mm min) | Prevents permeation of organic solvents (DMSO) carrying the inhibitor.[1][2] |
| Respiratory | N95 or Fume Hood | Powder form is an inhalation hazard; prevent mucosal absorption.[1][2] |
| Ocular | Safety Goggles (ANSI Z87.[1][2]1) | Protects against splashes during stock preparation.[1][2] |
| Clothing | Tyvek Lab Coat / Closed Shoes | Prevents contamination of personal clothing.[1][2] |
Disposal Decision Tree
Use the following logic flow to determine the correct waste container.
Figure 2: Disposal Decision Tree. Segregates waste into "Trace" (Yellow) and "Bulk" (Black) streams, both destined for incineration.
Step-by-Step Disposal Procedures
Scenario A: Solid Waste (The "Yellow" Stream)
Applies to: Pipette tips, empty microcentrifuge tubes, gloves, weighing boats.[1]
-
Verify: Ensure containers are "RCRA Empty" (less than 3% of capacity remains).
-
Bag: Place items in a transparent, sealable polyethylene bag (4 mil thickness).
-
Tag: Label the bag "Trace Contaminated Debris – Jak3/btk-IN-1".[2]
-
Bin: Deposit into the Yellow Chemotherapy/Biohazard Bin .
-
Fate: This bin is autoclaved and/or incinerated.
Scenario B: Liquid/Bulk Waste (The "Black" Stream)
Applies to: Unused stock solutions (DMSO), expired aliquots, spill cleanup materials.
-
Contain: Do not mix with aqueous waste or bleach.[2] Keep in original solvent (usually DMSO).[2]
-
Transfer: Move liquid into a High-Density Polyethylene (HDPE) waste carboy labeled "Hazardous Waste: Toxic Organic." [2]
-
Label: Explicitly list contents: "DMSO, Jak3/btk-IN-1 (Covalent Inhibitor)."
-
Bin: Place the carboy in the Black RCRA Hazardous Waste Bin (or satellite accumulation area).
-
Fate: Off-site high-temperature incineration.
Scenario C: Spill Management (Emergency Protocol)
Do not wipe with water. Covalent inhibitors are often hydrophobic and will spread.[2]
-
Isolate: Evacuate the immediate area.
-
PPE: Don double gloves, goggles, and a respiratory mask.[2]
-
Absorb:
-
Clean: Wipe the area with 10% Ethanol followed by soap and water .[2] (Ethanol solubilizes the lipophilic inhibitor better than water).[2]
-
Dispose: All cleanup materials (pads, towels, gloves) go immediately into the Black Bin (Bulk Waste).[2]
References & Authority
The protocols above are synthesized from specific mechanistic data on covalent kinase inhibitors and federal hazardous waste regulations.
-
Mechanism of Action (Covalent Binding):
-
Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol.[2] (Confirming Cys909 targeting).
-
-
BTK Inhibitor Safety & Classification:
-
EPA Hazardous Waste Codes (RCRA):
-
Defining Hazardous Waste: Listed, Characteristic and Mixed. (Guidance on P/U lists and characteristic toxicity).
-
-
Laboratory Safety for Antineoplastics:
Sources
Personal protective equipment for handling Jak3/btk-IN-1
The following guide details the operational safety, handling, and disposal protocols for Jak3/btk-IN-1 , a potent dual kinase inhibitor.
Executive Safety Summary
Jak3/btk-IN-1 is a high-potency dual inhibitor targeting Janus Kinase 3 (JAK3) and Bruton’s Tyrosine Kinase (BTK) . Due to its nanomolar potency (IC₅₀ < 30 nM) and mechanism of action involving immune system modulation, this compound must be handled as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) .
-
Primary Hazard: Systemic immunosuppression and potential reproductive toxicity upon inhalation or skin absorption.
-
Physical State: Typically supplied as a crystalline solid/powder.
-
Critical Control: NO OPEN AIR HANDLING. All weighing and solubilization of the dry powder must occur within a certified chemical fume hood or powder containment isolator.
Biological Rationale & Risk Assessment
To understand the safety requirements, one must understand the compound's biological impact. Jak3/btk-IN-1 simultaneously blockades two critical arms of the immune system:
-
JAK3 Pathway: Critical for cytokine signaling (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21) in T-cells and NK cells.
-
BTK Pathway: Essential for B-cell receptor (BCR) signaling and B-cell development.
Risk Implication: Accidental exposure does not just cause local irritation; it risks systemic "signal silencing" of adaptive immunity. The diagram below illustrates the dual-pathway blockade, highlighting why containment is non-negotiable.
PPE & Engineering Controls Matrix
Treat this compound as Occupational Exposure Band (OEB) 4 (1–10 µg/m³).
| Category | Requirement | Technical Justification |
| Engineering Controls | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood | Prevents aerosolization of dry powder during weighing. HEPA filtration captures particulates. |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm thickness) | "Breakthrough time" redundancy. Outer glove is sacrificial; inner glove remains clean. |
| Eye/Face Protection | Chemical Safety Goggles | Standard safety glasses are insufficient against airborne dusts or splashes of concentrated DMSO stock. |
| Body Protection | Lab Coat (Tyvek/Impervious sleeves recommended) | Prevents accumulation of powder on street clothes. Tyvek sleeves cover the wrist gap. |
| Respiratory | N95/P2 (if outside hood) | Only required if engineering controls fail or during spill cleanup. |
Operational Handling Protocol
Phase A: Receipt & Storage
-
Inspection: Upon receipt, inspect the vial for breakage inside a fume hood. Do not open the shipping bag in the general lab space.
-
Storage: Store at -20°C in a desiccated environment.
-
Why? Moisture uptake can cause hydrolysis or physical clumping, increasing the risk of "flicking" particles when opening the vial later.
-
Phase B: Weighing & Solubilization (Critical Step)
This is the highest-risk operation. Follow this "Wet-Wetting" technique to eliminate dust.
-
Equilibration: Allow the vial to warm to room temperature inside the hood (approx. 15-30 mins) before opening.
-
Why? Opening a cold vial condenses atmospheric water, making the powder sticky and inaccurate to weigh.
-
-
Static Control: Use an anti-static gun or wipe on the spatula and vial.
-
Solvent Addition (Preferred Method): Instead of weighing dry powder onto a balance pan:
-
Calculate the volume of DMSO needed to create a master stock (e.g., 10 mM) based on the entire mass in the vendor vial.
-
Add the DMSO directly to the vendor vial .
-
Vortex inside the hood to dissolve.
-
Benefit: This eliminates the transfer of dry powder entirely.
-
-
Aliquotting: Once in solution (liquid state), the inhalation risk drops significantly. Aliquot the stock solution into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
Phase C: Experimental Use
-
Dilution: Perform all serial dilutions in the hood.
-
Vessels: Use screw-cap tubes with O-rings to prevent leakage during vortexing/centrifugation.
Waste Disposal & Deactivation
Do not dispose of Jak3/btk-IN-1 down the drain. It is a bioactive organic pollutant.
| Waste Stream | Classification | Disposal Action |
| Liquid Waste | Hazardous Chemical Waste | Collect in a dedicated carboy labeled "Halogenated/Organic Solvents + Kinase Inhibitors". |
| Solid Waste | Contaminated Debris | Tips, tubes, and gloves go into a double-bagged hazardous waste bin (yellow bag/burn box). |
| Spill Cleanup | Toxic Debris | Absorb liquid spills with chem-pads. For powder spills, cover with wet paper towels (to prevent dust) then wipe up. |
Emergency Response
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes. DMSO facilitates skin absorption, so speed is critical if the stock solution is splashed.
-
Eye Contact: Flush at an eyewash station for 15 minutes. Hold eyelids open.
-
Inhalation: Move to fresh air immediately. Seek medical attention and provide the SDS (Safety Data Sheet).[1]
Workflow Diagram: Safe Handling Pipeline
Caption: Operational workflow emphasizing the "In-Vial Solubilization" method to minimize airborne exposure risks.
References
-
National Institutes of Health (NIH). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). Available at: [Link]
-
Tan, L., et al. Discovery of novel dual Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3) inhibitors as a promising strategy for rheumatoid arthritis.[2] Bioorg Med Chem. 2023.[2] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
